Rhod-590 AM Ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C51H56BrN5O21 |
|---|---|
Molecular Weight |
1154.9 g/mol |
IUPAC Name |
[9-[4-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-3-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-nitrophenoxy]ethoxy]phenyl]-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium bromide |
InChI |
InChI=1S/C51H56N5O21.BrH/c1-31(57)69-27-73-47(61)23-54(24-48(62)74-28-70-32(2)58)41-15-9-35(51-39-13-10-36(52(5)6)20-43(39)77-44-21-37(53(7)8)11-14-40(44)51)19-45(41)67-17-18-68-46-22-38(56(65)66)12-16-42(46)55(25-49(63)75-29-71-33(3)59)26-50(64)76-30-72-34(4)60;/h9-16,19-22H,17-18,23-30H2,1-8H3;1H/q+1;/p-1 |
InChI Key |
PMQMSJPQRCLPMW-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C(C=C1)C2=C3C=CC(=[N+](C)C)C=C3OC4=C2C=CC(=C4)N(C)C)OCCOC5=C(C=CC(=C5)[N+](=O)[O-])N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C.[Br-] |
Origin of Product |
United States |
Foundational & Exploratory
Rhod-590 AM Ester: A Comprehensive Technical Guide to its Mechanism of Action in Live Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhod-590 acetoxymethyl (AM) ester is a high-performance, fluorescent indicator dye meticulously engineered for the detection and quantification of intracellular calcium (Ca²⁺), a ubiquitous second messenger crucial to a multitude of cellular processes. This guide provides an in-depth exploration of the mechanism of action of Rhod-590 AM ester within living cells, detailed experimental protocols for its application, and a quantitative summary of its key properties. The inclusion of signaling pathway and experimental workflow diagrams, rendered in the DOT language, offers a clear visual representation of the underlying principles and practical steps involved in utilizing this powerful research tool.
Core Mechanism of Action
The functionality of this compound as an intracellular calcium indicator is predicated on a sophisticated, multi-step process that ensures its delivery, retention, and calcium-dependent fluorescence within the cellular environment.
-
Cellular Entry: Rhod-590 in its native form is a charged molecule, rendering it impermeable to the lipid bilayer of the cell membrane. The addition of the acetoxymethyl (AM) ester groups neutralizes the negative charges, transforming the molecule into a more hydrophobic and membrane-permeant compound.[1][2] This modification allows this compound to passively diffuse across the cell membrane and enter the cytoplasm.[1][3]
-
Intracellular Hydrolysis: Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups from the Rhod-590 molecule.[1] This enzymatic hydrolysis is a critical activation step, regenerating the parent, negatively charged Rhod-590 dye. The process also releases formaldehyde, a byproduct of the AM ester cleavage.
-
Cellular Trapping and Calcium Binding: The removal of the lipophilic AM groups restores the polar nature of Rhod-590, effectively trapping it within the cell as it can no longer readily traverse the cell membrane. In its activated, de-esterified state, Rhod-590 functions as a highly specific chelator for calcium ions. Upon binding to intracellular Ca²⁺, the dye undergoes a conformational change that results in a significant increase in its fluorescence intensity.
-
Fluorescence Detection: The fluorescence emission of the Rhod-590-Ca²⁺ complex can be detected and quantified using fluorescence microscopy, flow cytometry, or microplate-based assays. The intensity of the fluorescent signal is directly proportional to the concentration of free intracellular calcium, allowing for dynamic monitoring of Ca²⁺ signaling events.
Mechanism of Action Diagram
Caption: Mechanism of this compound action in cells.
Quantitative Data
The following table summarizes the key quantitative properties of Rhod-590.
| Property | Value | Reference(s) |
| Excitation Wavelength (Ca²⁺-free) | 590 nm | |
| Emission Wavelength (Ca²⁺-free) | 616 nm | |
| Excitation Wavelength (Ca²⁺-saturated) | 595 nm | |
| Emission Wavelength (Ca²⁺-saturated) | 626 nm | |
| Dissociation Constant (Kd) | 0.61 µM |
Experimental Protocols
A generalized protocol for loading cells with this compound is provided below. It is important to note that optimal conditions may vary depending on the cell type and experimental setup.
Reagent Preparation
-
This compound Stock Solution: Prepare a 2 to 5 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
Pluronic™ F-127 Solution: A 20% (w/v) solution of Pluronic™ F-127 in DMSO can be prepared to aid in the dispersion of the AM ester in aqueous media.
-
Probenecid Stock Solution (Optional): To reduce the leakage of the de-esterified dye from the cells, a stock solution of probenecid can be prepared. Probenecid is an inhibitor of organic anion transporters.
Cell Loading Protocol
-
Cell Preparation: Plate cells on a suitable culture vessel (e.g., 96-well black wall/clear bottom plate) and allow them to adhere overnight in complete growth medium.
-
Prepare Loading Buffer: On the day of the experiment, prepare a loading buffer containing this compound. A typical final concentration ranges from 4-5 µM. The buffer of choice is often Hanks and Hepes buffer (HHBS) or a similar physiological buffer.
-
To aid in solubilization, the this compound stock solution can be mixed with an equal volume of 20% Pluronic™ F-127 before dilution in the buffer. The final concentration of Pluronic™ F-127 is typically around 0.04%.
-
If using probenecid, it can be added to the loading buffer at a final concentration of 1-2.5 mM.
-
-
Cell Loading: Remove the growth medium from the cells and add the Rhod-590 AM loading buffer.
-
Incubation: Incubate the cells at 37°C for 30 to 60 minutes. For some cell lines, a longer incubation of up to 2 hours may improve signal intensity.
-
Wash: After incubation, remove the loading buffer and wash the cells once with HHBS or your buffer of choice to remove any excess, unhydrolyzed dye. If probenecid was used during loading, it is recommended to also include it in the wash buffer.
-
Measurement: The cells are now loaded with Rhod-590 and are ready for the experiment. Fluorescence can be measured using a fluorescence microscope, plate reader, or flow cytometer with the appropriate excitation and emission filters (e.g., TRITC/Cy3 filter set).
Experimental Workflow Diagram
References
Unveiling the Spectroscopic Secrets of Rhod-590 AM Ester: A Technical Guide
For researchers, scientists, and professionals in drug development, understanding the spectral properties of fluorescent indicators is paramount for robust and reproducible experimental outcomes. This in-depth technical guide delves into the core spectral characteristics of Rhod-590 AM ester, a widely utilized red fluorescent calcium indicator. We present a comprehensive overview of its spectral behavior, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflow to empower your research endeavors.
This compound serves as a valuable tool for measuring intracellular calcium concentration, a key second messenger in a myriad of cellular signaling pathways. Its long-wavelength excitation and emission properties minimize autofluorescence from cellular components, offering an improved signal-to-noise ratio compared to shorter-wavelength dyes.
Core Spectral Properties of Rhod-590
The utility of Rhod-590 lies in its significant fluorescence enhancement upon binding to calcium. The acetoxymethyl (AM) ester group renders the molecule cell-permeant. Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, trapping the active, calcium-sensitive form of Rhod-590 within the cytosol. The key spectral properties of the hydrolyzed, active form of Rhod-590 are summarized below.
| Property | Value | Notes |
| Excitation Maximum (Ca²⁺-free) | ~590 nm | Spectral properties after hydrolysis of the AM ester.[1] |
| Emission Maximum (Ca²⁺-free) | ~616 nm | Spectral properties after hydrolysis of the AM ester.[1] |
| Excitation Maximum (Ca²⁺-bound) | ~595 nm | Spectral properties after hydrolysis of the AM ester.[1] |
| Emission Maximum (Ca²⁺-bound) | ~626 nm | Spectral properties after hydrolysis of the AM ester.[1] |
| Quantum Yield | 0.99 (in Ethanol) | This value is for the base rhodamine 590 dye and may differ for the calcium-bound form in an aqueous cellular environment.[2] |
| Extinction Coefficient (ε) | ~120,000 cm⁻¹M⁻¹ | This is an estimated value based on the similar rhodamine dye, ATTO 590, as a specific value for Rhod-590 was not readily available. |
Mechanism of Intracellular Calcium Detection
The following diagram illustrates the signaling pathway from the introduction of the non-fluorescent AM ester into the cell to the emission of a fluorescent signal upon calcium binding.
Caption: Mechanism of this compound for intracellular calcium detection.
Experimental Protocols
Accurate and reproducible results hinge on meticulous experimental execution. The following section outlines a detailed methodology for utilizing this compound for intracellular calcium imaging.
Reagent Preparation
-
This compound Stock Solution: Prepare a 2 to 5 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO). Store unused stock solutions in single-use aliquots at -20°C, protected from light and moisture.
-
Pluronic™ F-127 Solution: Prepare a 20% (w/v) stock solution of Pluronic™ F-127 in DMSO. This non-ionic detergent aids in the dispersion of the AM ester in aqueous media.
-
Hanks' Balanced Salt Solution (HBSS): Prepare a working solution of HBSS and adjust the pH to 7.4. This will be used as the base for the loading buffer. For some experiments, a buffer with low or no serum may be necessary.
-
Probenecid Solution (Optional): Prepare a 100 mM stock solution of probenecid in a suitable buffer. Probenecid can be used to inhibit organic anion transporters, which may extrude the active dye from the cells.
Cell Loading Procedure
-
Cell Culture: Plate cells on an appropriate imaging dish or multi-well plate and culture overnight to allow for adherence.
-
Prepare Loading Buffer: On the day of the experiment, prepare the dye loading buffer. For a final concentration of 4-5 µM Rhod-590 AM, dilute the stock solution in HBSS. To aid in solubilization, first mix the Rhod-590 AM stock solution with an equal volume of the 20% Pluronic™ F-127 stock solution before diluting in HBSS to achieve a final Pluronic™ F-127 concentration of 0.02-0.04%. If using probenecid, add it to the loading buffer at a final concentration of 1-2.5 mM.
-
Dye Loading: Remove the cell culture medium and wash the cells once with HBSS. Add the Rhod-590 AM loading buffer to the cells and incubate for 30 to 60 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type.
-
Wash: After incubation, remove the loading buffer and wash the cells two to three times with warm HBSS to remove any extracellular dye.
-
De-esterification: Incubate the cells for an additional 30 minutes in fresh HBSS to allow for complete de-esterification of the AM ester by intracellular esterases.
-
Imaging: The cells are now ready for fluorescence imaging.
Experimental Workflow
The diagram below outlines a typical experimental workflow for intracellular calcium measurement using this compound.
Caption: Experimental workflow for calcium imaging with Rhod-590 AM.
By adhering to these detailed protocols and understanding the underlying principles of this compound, researchers can confidently and accurately measure intracellular calcium dynamics, paving the way for new discoveries in cellular signaling and drug development.
References
Rhod-590 AM Ester: A Technical Guide for Cellular Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Rhod-590 AM Ester, a fluorescent indicator widely utilized for the detection and quantification of intracellular calcium. This document outlines its core features, benefits, and detailed experimental protocols, offering valuable insights for researchers in various fields, including neuroscience, cell biology, and drug discovery.
Core Features and Benefits
This compound is a cell-permeant dye that, upon entering a cell, is hydrolyzed by intracellular esterases into its active, calcium-sensitive form, Rhod-590. This process traps the indicator inside the cell, allowing for the monitoring of intracellular calcium dynamics.
Key benefits of this compound include:
-
Long-Wavelength Excitation and Emission: With excitation and emission maxima in the orange-red region of the spectrum, Rhod-590 minimizes autofluorescence from cellular components, leading to an improved signal-to-noise ratio.
-
High Sensitivity: Rhod-590 exhibits a significant increase in fluorescence intensity upon binding to calcium, enabling the detection of subtle changes in intracellular calcium concentration.
-
Non-Ratiometric Imaging: As a non-ratiometric indicator, the analysis of Rhod-590 fluorescence data is straightforward, relying on changes in fluorescence intensity to reflect changes in calcium levels.
-
Fixable Aldehyde: The BAPTA-based structure of Rhod-590 allows for its fixation within cells using aldehyde-based fixatives, enabling post-imaging analysis such as immunocytochemistry.[1]
-
Cell Permeability: The acetoxymethyl (AM) ester modification renders the molecule lipophilic, facilitating its passive diffusion across the cell membrane.[1]
Quantitative Data
The following table summarizes the key quantitative properties of the hydrolyzed, calcium-sensitive form of Rhod-590.
| Property | Value | Reference |
| Excitation Maximum (Ca²⁺-bound) | ~595 nm | [1] |
| Emission Maximum (Ca²⁺-bound) | ~626 nm | [1] |
| Excitation Maximum (Ca²⁺-free) | ~590 nm | [1] |
| Emission Maximum (Ca²⁺-free) | ~616 nm | |
| Dissociation Constant (Kd) for Ca²⁺ | ~0.61 µM | |
| Molar Extinction Coefficient (ε) | ~115,000 cm⁻¹M⁻¹ (in ethanol for Rhodamine 590) | |
| Quantum Yield (Φ) | ~0.90 (in ethanol for Rhodamine 590) |
Note: The Molar Extinction Coefficient and Quantum Yield are for the closely related compound Rhodamine 590 and are provided as an approximation for Rhod-590.
Mechanism of Action and Experimental Workflow
The utility of this compound in cellular calcium imaging is based on a two-step process: cellular loading and calcium-dependent fluorescence.
A typical experimental workflow for using this compound to measure intracellular calcium is depicted below.
Experimental Protocols
Protocol for Measuring Intracellular Calcium in Cultured Neurons
This protocol provides a general guideline for loading cultured neurons with this compound and measuring changes in intracellular calcium. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
This compound (dissolved in anhydrous DMSO to a stock concentration of 1-5 mM)
-
Pluronic® F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Cultured neurons on coverslips
-
Fluorescence microscope equipped with appropriate filters for Rhod-590 (e.g., TRITC/Cy3 filter set)
Procedure:
-
Preparation of Loading Solution:
-
On the day of the experiment, thaw the this compound stock solution and the Pluronic® F-127 solution to room temperature.
-
Prepare a working solution of this compound in a physiological buffer (e.g., HBSS) at a final concentration of 2-5 µM.
-
To aid in the dispersion of the AM ester, first mix the required volume of the this compound stock solution with an equal volume of the 20% Pluronic® F-127 solution before diluting it in the buffer. The final concentration of Pluronic® F-127 should be approximately 0.02-0.04%.
-
-
Cell Loading:
-
Remove the culture medium from the coverslips containing the cultured neurons.
-
Wash the cells gently with pre-warmed physiological buffer.
-
Add the this compound loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing:
-
After the incubation period, remove the loading solution and wash the cells 2-3 times with pre-warmed physiological buffer to remove any extracellular dye.
-
-
De-esterification:
-
Incubate the cells in the physiological buffer for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the AM ester by intracellular esterases.
-
-
Imaging:
-
Mount the coverslip onto the fluorescence microscope.
-
Acquire a baseline fluorescence image before applying any stimulus.
-
Apply the desired stimulus (e.g., neurotransmitter, depolarizing agent) and record the changes in fluorescence intensity over time.
-
Data Analysis:
The change in fluorescence is typically expressed as the ratio ΔF/F₀, where ΔF is the change in fluorescence intensity from the baseline (F - F₀), and F₀ is the initial baseline fluorescence.
Signaling Pathways and Applications
This compound is a versatile tool for studying a wide range of cellular processes that are regulated by changes in intracellular calcium.
Applications:
-
Neuroscience: Studying synaptic transmission, neuronal excitability, and the effects of neuroactive compounds.
-
Drug Discovery: High-throughput screening of compounds that modulate intracellular calcium signaling pathways.
-
Cardiomyocyte Physiology: Investigating calcium dynamics during muscle contraction and relaxation.
-
Cell Signaling Research: Elucidating the role of calcium as a second messenger in various signal transduction cascades.
Conclusion
This compound is a powerful and reliable fluorescent indicator for the investigation of intracellular calcium dynamics. Its favorable spectral properties, high sensitivity, and ease of use make it an invaluable tool for researchers across multiple disciplines. The detailed protocols and technical information provided in this guide are intended to facilitate the successful application of this compound in a wide range of experimental settings.
References
An In-depth Technical Guide on Rhod-590 AM Ester: Solubility and Preparation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility and preparation of Rhod-590 AM ester, a vital fluorescent indicator for cytosolic calcium. The following sections detail its chemical properties, solubility characteristics, and step-by-step protocols for its effective use in experimental settings.
Core Properties of this compound
This compound is the membrane-permeant version of the Rhod-590 calcium indicator dye.[1] As an acetoxymethyl (AM) ester, it can be loaded into cells through incubation.[1] Once inside the cell, endogenous esterases hydrolyze the AM ester, releasing the active Rhod-590 dye.[1][2] It's important to note that the AM ester form itself does not bind to Ca2+.[1] Rhod-590 is a BAPTA-based ion indicator.
| Property | Value |
| Molecular Weight | 1204 g/mol |
| Appearance | Dark purple solid |
| Excitation/Emission (after hydrolysis) | ~590/616 nm (no Ca2+); ~595/626 nm (high Ca2+) |
| Indicator Type | Non-ratiometric |
| Cell Permeability | Membrane permeant |
Solubility of this compound
This compound is characterized by its relatively low water solubility. Its primary solvent for creating stock solutions is anhydrous dimethylsulfoxide (DMSO).
| Solvent | Solubility | Notes |
| Anhydrous DMSO | Soluble | Recommended for preparing stock solutions. |
| Water | Low solubility | The use of a dispersing agent is recommended for aqueous solutions. |
To enhance the dispersion of this compound in aqueous solutions for cell loading, the use of a mild, non-ionic detergent like Pluronic® F-127 is highly recommended, though optional.
Experimental Protocols
A stock solution of this compound is typically prepared in anhydrous DMSO at a concentration of 1-5 mM.
Materials:
-
This compound
-
Anhydrous DMSO
Protocol:
-
Allow both the this compound vial and the anhydrous DMSO to warm to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the this compound vial to achieve the desired concentration (e.g., for a 1 mM solution with a 50 µg vial, add approximately 41.5 µL of DMSO).
-
Vortex the solution thoroughly to ensure complete dissolution. Dissolution can be slow, so allow sufficient time.
Storage:
-
Store the DMSO stock solution at -20°C, protected from light and moisture.
-
The solution should be stable for at least six months when stored correctly.
-
To avoid degradation from moisture, ensure the vial is tightly sealed and warmed to room temperature before each use.
The following is a general protocol for loading cells with this compound. Optimization of dye concentration, incubation time, and temperature may be necessary for different cell types and experimental conditions.
Materials:
-
This compound stock solution (1-5 mM in DMSO)
-
Pluronic® F-127, 20% solution in DMSO (optional)
-
Physiologically appropriate buffer (e.g., Hanks and Hepes buffer (HHBS))
-
Probenecid (optional, to inhibit dye efflux)
Protocol:
-
Prepare Loading Solution:
-
(Optional) To aid in dispersion, mix the this compound stock solution with an equal volume of 20% Pluronic® F-127 in DMSO before diluting into the loading buffer.
-
Dilute the this compound stock solution (with or without Pluronic® F-127) into the desired buffer to a final working concentration of 1-5 µM.
-
-
Cell Loading:
-
Replace the cell culture medium with the prepared loading solution.
-
Incubate the cells for 15-60 minutes at 20-37°C, protected from light. Note that incubation at 37°C may promote dye compartmentalization, particularly in mitochondria. For cytoplasmic calcium measurements, incubation at room temperature is often recommended.
-
-
Washing:
-
After incubation, wash the cells several times with the buffer to remove excess dye.
-
-
De-esterification:
-
Allow the cells to incubate in fresh buffer for at least 30 minutes to ensure complete hydrolysis of the AM ester by cellular esterases.
-
-
Imaging:
-
Proceed with fluorescence imaging using appropriate filter sets for Rhod-590 (Excitation/Emission ~590/626 nm).
-
Considerations for Cell Loading:
-
Efflux: Rhod-590, once hydrolyzed, can be actively transported out of the cell by organic anion transporters. This process is temperature-dependent and varies between cell types.
-
Probenecid: The organic anion transporter inhibitor, probenecid, can be used to slow the rate of dye efflux, thereby increasing the retention time of the indicator within the cells.
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Logical relationship of this compound properties and application.
References
Rhod-590 AM Ester: A Technical Guide to Safety and Handling
This guide provides a comprehensive overview of the safety and handling guidelines for Rhod-590 AM Ester, a fluorescent dye commonly used in research to measure intracellular calcium. The information is intended for researchers, scientists, and professionals in drug development.
Safety and Hazard Information
Hazard Identification
Based on data for related compounds, this compound should be handled as a substance that may cause skin, eye, and respiratory irritation.[1] It may also be harmful if swallowed.[2]
Precautionary Measures
When handling this compound, it is crucial to adhere to the following precautionary statements derived from related compounds:
-
Prevention:
-
Response:
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.
-
-
Storage and Disposal:
-
Store in a well-ventilated place. Keep container tightly closed.
-
Store locked up.
-
Dispose of contents/container to an approved waste disposal plant.
-
Quantitative Safety Data (for Related Compounds)
No quantitative toxicological data (e.g., LD50, LC50) is available for this compound. The following table summarizes the key safety information for related rhodamine compounds.
| Hazard Statement | Rhodamine 590 Perchlorate | Rhodamine 590 Chloride |
| Acute Toxicity (Oral) | Not specified | Harmful if swallowed (H302) |
| Skin Corrosion/Irritation | Causes skin irritation (H315) | Not specified |
| Serious Eye Damage/Irritation | Causes serious eye irritation (H319) | Not specified |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (H335) | Not specified |
Note: This data is for related compounds and should be used for guidance only in the absence of specific data for this compound.
Handling and Storage
Proper handling and storage are critical to maintain the stability and efficacy of this compound.
-
Storage: Store desiccated at -20°C and protected from light, especially when in solution. The product is stable for at least 12 months from the date of receipt when stored as recommended.
-
Stock Solutions:
-
Prepare stock solutions in high-quality, anhydrous Dimethyl Sulfoxide (DMSO).
-
Both DMSO and the AM ester should be warmed to room temperature before mixing.
-
Allow sufficient time for the AM ester to dissolve, as it can be kinetically slow.
-
Store DMSO stock solutions tightly sealed at -20°C for at least 6 months. They are stable to freeze/thaw cycles if protected from moisture.
-
To avoid condensation, which can hydrolyze the AM ester, warm the stock solution to room temperature before opening the vial.
-
Experimental Protocols
The following provides a general protocol for loading cells with this compound. Optimization for specific cell types and experimental conditions may be necessary.
Materials
-
This compound
-
Anhydrous DMSO
-
Pluronic® F-127 (20% solution in DMSO, optional)
-
Loading buffer (e.g., Hanks and Hepes buffer)
-
Probenecid (optional)
Preparation of Working Solution
-
Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.
-
On the day of the experiment, thaw the stock solution to room temperature.
-
To aid in the dispersion of the AM ester in an aqueous loading buffer, the mild detergent Pluronic® F-127 is often used. You can mix the this compound stock solution with an equal volume of 20% Pluronic® F-127 in DMSO before diluting it into the loading buffer.
-
Dilute the this compound (with or without Pluronic® F-127) into the desired loading buffer to a final working concentration, typically between 1-5 µM.
Cell Loading Procedure
-
Culture cells overnight in a suitable growth medium.
-
Replace the growth medium with the prepared Rhod-590 AM working solution.
-
Incubate the cells for 30 to 60 minutes at 37°C, protected from light. For measuring cytoplasmic calcium, incubation at room temperature is recommended to reduce dye compartmentalization in organelles.
-
Wash the cells twice with a suitable buffer (e.g., Krebs-Ringer-HEPES-glucose with 0.5% BSA) to remove excess dye.
-
The cells are now loaded and ready for fluorescence measurement.
Note: To reduce the leakage of the de-esterified indicator from the cells, the organic anion transporter inhibitor Probenecid (at a final concentration of 0.5-1 mM) can be added to the dye working solution.
Visualizations
Signaling Pathway and Cellular Mechanism
The following diagram illustrates the mechanism of action of this compound for intracellular calcium measurement.
References
Rhod-590 AM Ester: A Technical Guide for Non-Ratiometric Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhod-590 AM ester is a fluorescent indicator dye designed for the detection of intracellular calcium ([Ca²⁺]i), a critical second messenger in a vast array of cellular signaling pathways. As a non-ratiometric indicator, Rhod-590 exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺, without a shift in its emission or excitation wavelengths. Its longer excitation and emission spectra make it particularly advantageous for experiments where autofluorescence from cellular components could be problematic and for multiplexing with green fluorescent probes. This guide provides an in-depth overview of this compound, including its physicochemical properties, detailed experimental protocols, and its application in studying intracellular calcium dynamics.
Core Principles
This compound is a cell-permeant derivative of the calcium-sensitive fluorophore Rhod-590. The acetoxymethyl (AM) ester groups render the molecule lipophilic, allowing it to passively diffuse across the plasma membrane into the cytosol. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the now membrane-impermeant Rhod-590 in the cytoplasm. The de-esterified Rhod-590 exhibits a low basal fluorescence but displays a dramatic enhancement in fluorescence upon binding to free Ca²⁺. This fluorescence increase is directly proportional to the concentration of intracellular calcium, allowing for the sensitive detection of Ca²⁺ transients and waves.
Physicochemical and Spectral Properties
The key characteristics of Rhod-590 are summarized in the table below, providing a quick reference for experimental planning.
| Property | Value | Reference |
| Indicator Type | Non-ratiometric, single-wavelength | [1] |
| Cell Permeability | Membrane-permeant (as AM ester) | [1] |
| Excitation Wavelength (Ca²⁺-free) | ~590 nm | [1][2] |
| Emission Wavelength (Ca²⁺-free) | ~616 nm | [2] |
| Excitation Wavelength (Ca²⁺-bound) | ~595 nm | |
| Emission Wavelength (Ca²⁺-bound) | ~626 nm | |
| Dissociation Constant (Kd) for Ca²⁺ | 0.61 µM (610 nM) | |
| Quantum Yield (of Rhodamine 590) | ~0.99 (in Ethanol) | |
| Molecular Weight (AM Ester) | ~1204 g/mol | |
| Solubility | Soluble in DMSO |
Experimental Protocols
Reagent Preparation
1.1. This compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1-5 mM in anhydrous dimethyl sulfoxide (DMSO).
-
To prepare, bring the vial of this compound and the DMSO to room temperature before opening to prevent moisture condensation.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light and moisture.
1.2. Pluronic® F-127 Solution:
-
Prepare a 20% (w/v) stock solution of Pluronic® F-127 in anhydrous DMSO. This non-ionic detergent aids in the dispersion of the AM ester in aqueous loading buffers.
1.3. Loading Buffer:
-
Prepare a physiological buffer appropriate for your cell type, such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline.
-
The final working concentration of this compound typically ranges from 1-10 µM. The optimal concentration should be determined empirically for each cell type and experimental condition.
-
To prepare the working solution, first mix equal volumes of the this compound stock solution and the 20% Pluronic® F-127 solution. Then, dilute this mixture into the physiological buffer to achieve the desired final concentration. The final concentration of Pluronic® F-127 should be around 0.02-0.04%.
1.4. (Optional) Probenecid Stock Solution:
-
Probenecid is an inhibitor of organic anion transporters and can be used to reduce the extrusion of the de-esterified indicator from the cells.
-
Prepare a stock solution of probenecid (e.g., 100 mM in a suitable solvent like 1 M NaOH and then diluted in buffer). The final working concentration is typically 1-2.5 mM.
Cell Loading Procedure
-
Cell Culture: Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes or microplates) and allow them to adhere overnight.
-
Remove Growth Medium: Aspirate the culture medium from the cells.
-
Wash (Optional): Wash the cells once with the physiological buffer.
-
Add Loading Buffer: Add the prepared this compound loading buffer to the cells.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type.
-
Wash: After incubation, wash the cells two to three times with the physiological buffer to remove excess dye. If using probenecid, it can be included in the wash buffer.
-
De-esterification: Incubate the cells for an additional 30 minutes at room temperature in the physiological buffer to allow for complete de-esterification of the AM ester by intracellular esterases.
-
Imaging: The cells are now ready for calcium imaging experiments.
Signaling Pathway and Experimental Workflow Visualization
Gq-PLC-IP3 Signaling Pathway Leading to Calcium Release
The following diagram illustrates a common signaling pathway that can be investigated using Rhod-590 AM. The binding of an agonist (e.g., ATP) to a Gq-protein coupled receptor (GPCR) activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum (ER), leading to the release of stored Ca²⁺ into the cytoplasm.
Caption: Gq-PLC-IP3 signaling pathway leading to intracellular calcium release.
Experimental Workflow for Calcium Imaging
The following diagram outlines the key steps in a typical calcium imaging experiment using this compound.
Caption: Experimental workflow for intracellular calcium imaging with Rhod-590 AM.
Data Presentation and Analysis
As a non-ratiometric indicator, changes in intracellular calcium concentration are typically expressed as the change in fluorescence intensity (ΔF) relative to the initial baseline fluorescence (F₀), denoted as ΔF/F₀. This normalization helps to account for variations in dye loading between cells and corrects for photobleaching to some extent.
Conclusion
This compound is a valuable tool for investigating intracellular calcium signaling. Its long-wavelength spectral properties make it suitable for a variety of applications, particularly in cells with high autofluorescence and for multicolor imaging experiments. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively utilize Rhod-590 AM to gain insights into the complex and dynamic role of calcium in cellular physiology and pathophysiology.
References
Methodological & Application
Application Notes and Protocols for Rhod-590 AM Ester in Live Cell Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhod-590 AM ester is a fluorescent indicator dye used for the measurement of intracellular calcium concentration ([Ca²⁺]i) in live cells. As the acetoxymethyl (AM) ester form, it is membrane-permeant, allowing it to be loaded into cells via incubation.[1][2] Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the now membrane-impermeant Rhod-590 molecule in the cytoplasm.[1][2][3] Rhod-590 itself does not bind Ca²⁺, but upon hydrolysis, it becomes a Ca²⁺-sensitive fluorescent dye. The fluorescence intensity of Rhod-590 increases upon binding to Ca²⁺, enabling the dynamic monitoring of intracellular calcium signaling pathways. This document provides a detailed protocol for loading this compound into live cells for calcium imaging studies.
Principle of Measurement
The fundamental principle behind the use of this compound lies in its conversion to a calcium-sensitive fluorescent indicator within the cell. The AM ester group renders the molecule lipophilic, facilitating its passive diffusion across the plasma membrane. Inside the cell, non-specific esterases hydrolyze the AM esters, yielding the polar, membrane-impermeant Rhod-590. This active form of the dye binds to free cytosolic calcium, resulting in a significant increase in its fluorescence emission when excited at the appropriate wavelength. The change in fluorescence intensity is directly proportional to the intracellular calcium concentration, allowing for the qualitative and quantitative assessment of calcium fluxes in response to various stimuli.
Materials and Reagents
| Reagent | Recommended Concentration/Storage |
| This compound | Stock Solution: 2-5 mM in anhydrous DMSO. Store at -20°C, protected from light and moisture. |
| Anhydrous Dimethyl Sulfoxide (DMSO) | --- |
| Pluronic® F-127 | 10% (w/v) stock solution in distilled water. Store at room temperature. |
| Probenecid | 25 mM stock solution in 1 M NaOH and buffer (e.g., HHBS). Store at -20°C. |
| Hanks' Balanced Salt Solution (HBSS) or other physiological buffer | --- |
| Cell Culture Medium | --- |
| Live cells of interest | --- |
Experimental Protocols
Preparation of Stock Solutions
This compound Stock Solution (2-5 mM):
-
Warm the vial of this compound and a tube of anhydrous DMSO to room temperature before opening to prevent moisture condensation.
-
Dissolve the this compound in anhydrous DMSO to a final concentration of 2 to 5 mM.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
10% Pluronic® F-127 Stock Solution:
-
Dissolve 1 g of Pluronic® F-127 in 10 mL of distilled water.
-
Gently heat the solution to aid in dissolution.
-
Store the 10% stock solution at room temperature. Do not freeze.
25 mM Probenecid Stock Solution:
-
Dissolve 72 mg of probenecid in 0.3 mL of 1 M NaOH.
-
Add a suitable buffer, such as Hanks and Hepes buffer (HHBS), to a final volume of 10 mL.
-
Aliquot and store at -20°C, protected from light.
Preparation of Loading Buffer
The loading buffer should be prepared fresh on the day of the experiment. The final concentration of this compound for cell loading is typically between 4-5 µM, but the optimal concentration should be determined empirically for each cell line and experimental condition.
For a final in-well concentration of 5 µM Rhod-590 AM, 0.04% Pluronic® F-127, and 1 mM Probenecid:
-
In a suitable tube, mix the required volumes of the this compound stock solution, 10% Pluronic® F-127 stock solution, and 25 mM probenecid stock solution.
-
Add HHBS or your buffer of choice to reach the final desired working concentration.
| Component | Stock Concentration | Final Concentration |
| This compound | 2-5 mM | 4-5 µM |
| Pluronic® F-127 | 10% (w/v) | 0.02% - 0.04% |
| Probenecid | 25 mM | 1 - 2.5 mM |
Note: The nonionic detergent Pluronic® F-127 is used to increase the aqueous solubility of the AM ester. Probenecid, an organic anion transporter inhibitor, can be added to reduce the leakage of the de-esterified indicator from the cells.
Cell Loading Procedure
-
Cell Plating: Plate cells on a suitable imaging dish or multi-well plate and culture overnight to allow for attachment.
-
Medium Removal: Carefully remove the cell culture medium from the wells. If your experimental compounds interfere with serum, it is recommended to wash the cells with fresh HHBS buffer before dye loading.
-
Dye Loading: Add the prepared Rhod-590 AM working solution to the cells.
-
Incubation: Incubate the cells at 37°C for 30 to 60 minutes. For some cell lines, a longer incubation of up to 2 hours may improve signal intensity.
-
Wash: After incubation, remove the loading solution and wash the cells with HHBS or a buffer of your choice. This buffer can be supplemented with probenecid (e.g., 1 mM) to prevent dye leakage.
-
Resting: Allow the cells to rest for a period (e.g., 30 minutes) at room temperature or 37°C to allow for complete de-esterification of the dye.
-
Imaging: The cells are now ready for imaging. Add your stimulant of choice and measure the fluorescence signal using a fluorescence microscope, plate reader, or flow cytometer.
Recommended Imaging Settings:
| Instrument | Excitation | Emission | Filter Set |
| Fluorescence Microscope | TRITC/Cy3 | TRITC/Cy3 | TRITC/Cy3 |
| Fluorescence Microplate Reader | 540 nm | 590 nm | Cutoff 570 nm |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Intracellular calcium signaling pathway leading to Rhod-590 fluorescence.
Caption: Experimental workflow for live cell calcium imaging with Rhod-590 AM.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Fluorescence Signal | - Incomplete de-esterification of the AM ester.- Low dye concentration.- Dye leakage from cells. | - Increase the post-loading incubation time.- Optimize the loading concentration of Rhod-590 AM.- Add probenecid to the loading and imaging buffer. |
| High Background Fluorescence | - Incomplete removal of extracellular dye.- Cell death or membrane damage. | - Ensure thorough washing after dye loading.- Check cell viability and handle cells gently. |
| Uneven Cell Loading | - Uneven distribution of the loading solution.- Cell clumping. | - Gently swirl the plate during loading.- Ensure a single-cell suspension before plating. |
| Rapid Signal Decrease | - Photobleaching.- Dye leakage. | - Reduce excitation light intensity or exposure time.- Use an anti-fade reagent if compatible.- Include probenecid in the imaging buffer. |
Conclusion
This compound is a valuable tool for investigating intracellular calcium dynamics in a wide range of biological processes. By following this detailed protocol, researchers can reliably load live cells with this indicator and obtain high-quality data for their studies in drug discovery and fundamental research. Successful experiments will depend on careful optimization of the loading conditions for the specific cell type and experimental setup.
References
Application Notes and Protocols for Rhod-590 AM Ester in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhod-590 AM ester is a cell-permeant fluorescent indicator used to measure intracellular calcium concentration ([Ca²⁺]i). As a member of the rhodamine family of dyes, it exhibits red fluorescence, which is advantageous for multiplexing with green fluorescent proteins (GFPs) or other green-emitting fluorophores and for experiments in cells and tissues with high autofluorescence. The acetoxymethyl (AM) ester group renders the molecule lipophilic, allowing it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester group, trapping the active, Ca²⁺-sensitive form, Rhod-590, in the cytosol. Upon binding to Ca²⁺, Rhod-590 exhibits a significant increase in fluorescence intensity, enabling the dynamic monitoring of intracellular calcium signaling events.
Data Presentation
Spectroscopic and Chemical Properties
| Property | Value (for Rhod-2) | Reference |
| Excitation Wavelength (Ca²⁺-bound) | ~552 nm | [1] |
| Emission Wavelength (Ca²⁺-bound) | ~581 nm | [1] |
| Molar Extinction Coefficient (ε) | ~82,000 M⁻¹cm⁻¹ (at 552 nm) | [1] |
| Calcium Dissociation Constant (Kd) | ~570 nM | [1] |
| Quantum Yield (Φ) | Not readily available | |
| Molecular Weight (Rhod-590 AM) | ~1204 g/mol | [2] |
Recommended Microscope Filter Sets
| Filter Set | Excitation Filter | Dichroic Mirror | Emission Filter |
| TRITC/Cy3 | 540/25 nm | 565 nm | 605/55 nm |
Experimental Protocols
Reagent Preparation
1. This compound Stock Solution (1-5 mM):
-
This compound is typically supplied as a lyophilized solid.
-
To prepare a stock solution, dissolve the contents of one vial in high-quality, anhydrous dimethyl sulfoxide (DMSO). For example, dissolve 50 µg of this compound (MW ~1204) in 8.3 µL of DMSO for a 5 mM stock solution.
-
Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
2. Pluronic® F-127 Stock Solution (20% w/v):
-
Pluronic® F-127 is a non-ionic surfactant that aids in the dispersion of AM esters in aqueous media.
-
Prepare a 20% (w/v) stock solution by dissolving 200 mg of Pluronic® F-127 in 1 mL of DMSO. This solution can be stored at room temperature.
3. Probenecid Stock Solution (100 mM):
-
Probenecid is an organic anion transporter inhibitor that can reduce the leakage of the de-esterified indicator from the cells.
-
Prepare a 100 mM stock solution by dissolving probenecid in a suitable buffer or DMSO.
Cell Loading Protocol
This protocol provides a general guideline for loading adherent cells with this compound. Optimization of dye concentration, loading time, and temperature may be required for different cell types.
Materials:
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
This compound stock solution (1-5 mM in DMSO)
-
Pluronic® F-127 stock solution (20% in DMSO)
-
Probenecid stock solution (100 mM, optional)
-
Balanced salt solution or imaging buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, HHBS)
Procedure:
-
Prepare Loading Buffer:
-
For a final Rhod-590 AM concentration of 1-5 µM, dilute the stock solution into your imaging buffer.
-
To aid in dye solubilization, first mix the Rhod-590 AM stock solution with an equal volume of 20% Pluronic® F-127 solution before diluting in the buffer. The final Pluronic® F-127 concentration should be around 0.02-0.04%.
-
If using probenecid, add it to the loading buffer for a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Remove the cell culture medium from the cells.
-
Wash the cells once with the imaging buffer.
-
Add the loading buffer to the cells and incubate for 15-60 minutes at room temperature or 37°C. Incubation at 37°C may increase the rate of dye compartmentalization into organelles, so for cytosolic calcium measurements, incubation at room temperature is often preferred.
-
-
Washing:
-
After incubation, remove the loading buffer and wash the cells 2-3 times with fresh imaging buffer to remove any extracellular dye.
-
If probenecid was used during loading, it is recommended to also include it in the final washing buffer.
-
-
De-esterification:
-
Incubate the cells in fresh imaging buffer for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases.
-
-
Imaging:
-
The cells are now ready for fluorescence microscopy.
-
Use a TRITC/Cy3 filter set for imaging. Excite the sample around 540-560 nm and collect the emission between 590-630 nm.
-
Acquire images using a fluorescence microscope equipped with a sensitive camera (e.g., sCMOS or EMCCD).
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for intracellular calcium imaging.
Signaling Pathway: IP3 Receptor-Mediated Calcium Release
Caption: IP3 receptor-mediated Ca²⁺ release signaling pathway.
Important Considerations
-
Dye Compartmentalization: Rhodamine-based indicators can sometimes accumulate in mitochondria due to their positive charge. To minimize this, it is advisable to perform the loading and imaging at room temperature.
-
Phototoxicity: Like all fluorescent dyes, Rhod-590 is susceptible to photobleaching and can induce phototoxicity upon prolonged or high-intensity illumination. To mitigate these effects, use the lowest possible excitation light intensity and exposure time that still provides a good signal-to-noise ratio.
-
Calibration: For quantitative measurements of intracellular calcium concentrations, a calibration of the fluorescence signal is necessary. This is typically performed at the end of an experiment by permeabilizing the cells to known concentrations of Ca²⁺ using ionophores (e.g., ionomycin or A23187) in the presence of a Ca²⁺ chelator (e.g., EGTA).
-
Hydrolysis of AM Ester: Ensure that the this compound stock solution is protected from moisture, as the AM ester group is susceptible to hydrolysis, which will prevent it from crossing the cell membrane.
References
Rhod-590 AM Ester: Application Notes and Protocols for Measuring Intracellular Calcium Flux
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhod-590 AM ester is a fluorescent, cell-permeant dye used for the quantitative measurement of intracellular calcium ([Ca²⁺]i) dynamics. As a member of the rhodamine family of indicators, it exhibits red fluorescence, making it particularly suitable for multiplexing experiments with green fluorescent proteins (GFPs) or other blue or green fluorescent probes. This document provides detailed application notes and protocols for the effective use of this compound in various cell-based assays, including high-throughput screening (HTS) for drug discovery.
This compound itself is not fluorescent and does not bind to Ca²⁺. However, once it crosses the cell membrane, intracellular esterases cleave the acetoxymethyl (AM) ester groups, trapping the active, Ca²⁺-sensitive form, Rhod-590, within the cytoplasm. Upon binding to Ca²⁺, Rhod-590 exhibits a significant increase in fluorescence intensity, allowing for the sensitive detection of changes in intracellular calcium concentration.
Properties of Rhod-590
A summary of the key quantitative properties of Rhod-590 is presented in the table below. This information is crucial for designing experiments and selecting appropriate instrumentation.
| Property | Value | Notes |
| Excitation Wavelength (λex) | ~595 nm (Ca²⁺-bound) | |
| Emission Wavelength (λem) | ~626 nm (Ca²⁺-bound) | |
| Dissociation Constant (Kd) for Ca²⁺ | ~561 nM | Value for the spectrally similar dye Cal-590 is used as a proxy.[1] |
| Quantum Yield (Φ) | ~0.99 (in Ethanol) | Value for Rhodamine 590, the core fluorophore.[1] For the spectrally similar ATTO 590, a quantum yield of 0.80 is reported. |
| Indicator Type | Non-ratiometric | Fluorescence intensity increases upon Ca²⁺ binding.[2] |
| Cell Permeability | Permeant (as AM ester) | Hydrolyzed by intracellular esterases to the impermeant form.[2] |
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the mechanism of this compound for intracellular calcium detection and a typical experimental workflow.
Detailed Experimental Protocols
Reagent Preparation
1. This compound Stock Solution (2-5 mM)
-
Dissolve the contents of a vial of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO). For example, to make a 2 mM stock solution from 50 µg of this compound (MW = ~1204 g/mol ), add approximately 20.8 µL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
2. Pluronic® F-127 Solution (20% w/v in DMSO)
-
Pluronic® F-127 is a non-ionic detergent that aids in the dispersion of the water-insoluble AM ester in aqueous loading buffer.[2]
-
Prepare a 20% (w/v) stock solution in anhydrous DMSO. This solution is stable at room temperature.
3. Probenecid Stock Solution (100 mM in 1 M NaOH)
-
Probenecid is an inhibitor of organic anion transporters and can be used to reduce the leakage of the de-esterified dye from the cells.
-
Dissolve probenecid in 1 M NaOH to make a 100 mM stock solution. Store at 4°C.
4. Loading Buffer
-
A common loading buffer is Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
-
For some cell types, serum-free culture medium can also be used.
Cell Loading Protocol for Adherent Cells (e.g., HEK293, CHO)
This protocol is optimized for a 96-well microplate format, suitable for high-throughput screening.
-
Cell Plating: Seed adherent cells in a 96-well black-wall, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.
-
Prepare Loading Solution:
-
On the day of the experiment, warm the this compound stock solution and Pluronic® F-127 solution to room temperature.
-
For each well, prepare a loading solution with a final Rhod-590 AM concentration of 4-5 µM. A typical starting concentration is 4 µM.
-
First, mix equal volumes of the Rhod-590 AM stock solution and the 20% Pluronic® F-127 solution. For example, mix 1 µL of 2 mM Rhod-590 AM with 1 µL of 20% Pluronic® F-127.
-
Dilute this mixture into the desired volume of loading buffer. For example, to achieve a final concentration of 4 µM in 100 µL per well, add the 2 µL mixture to 498 µL of loading buffer.
-
If dye leakage is a concern, add Probenecid to the loading buffer for a final concentration of 0.5-1 mM.
-
-
Cell Loading:
-
Remove the culture medium from the wells.
-
Add 100 µL of the loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark. The optimal incubation time may vary depending on the cell type.
-
-
Washing:
-
Gently remove the loading solution.
-
Wash the cells twice with 100 µL of pre-warmed loading buffer (without the dye). If Probenecid was used during loading, include it in the wash buffer as well.
-
-
De-esterification:
-
Add 100 µL of fresh, pre-warmed loading buffer to each well.
-
Incubate the plate at room temperature for 30 minutes in the dark to allow for complete de-esterification of the AM ester.
-
-
Calcium Flux Measurement:
-
The cells are now ready for the experiment.
-
A baseline fluorescence reading can be taken before the addition of a stimulus.
-
Add the compound of interest (agonist, antagonist, etc.) and immediately begin recording the fluorescence signal using a microplate reader or fluorescence microscope equipped with appropriate filters (e.g., TRITC/Cy3 filter set).
-
Cell Loading Protocol for Suspension Cells
-
Cell Preparation: Centrifuge the cell suspension and resuspend the cell pellet in loading buffer at a concentration of 1 x 10⁶ to 5 x 10⁶ cells/mL.
-
Prepare Loading Solution: Prepare the loading solution as described for adherent cells.
-
Cell Loading: Add an equal volume of the 2X loading solution to the cell suspension. Incubate at 37°C for 30-60 minutes with gentle agitation.
-
Washing: Centrifuge the cells to pellet them, remove the supernatant containing the loading solution, and resuspend the cells in fresh, pre-warmed loading buffer. Repeat the wash step twice.
-
De-esterification: Resuspend the cells in fresh loading buffer and incubate at room temperature for 30 minutes in the dark.
-
Calcium Flux Measurement: The cells can now be used in a cuvette-based fluorometer or a flow cytometer.
Applications in Drug Development and Research
This compound is a valuable tool for various applications in drug discovery and basic research:
-
High-Throughput Screening (HTS): Its red fluorescence and high signal-to-background ratio make it ideal for HTS of G-protein coupled receptors (GPCRs), ion channels, and other targets that modulate intracellular calcium signaling.
-
Multiplexing: The long-wavelength excitation and emission of Rhod-590 allow for its use in combination with green fluorescent probes, such as GFP-tagged proteins, for simultaneous monitoring of calcium signaling and protein localization or expression.
-
Neuroscience: For studying calcium dynamics in neurons and glial cells, although care must be taken as some rhodamine-based dyes can accumulate in mitochondria.
-
Cardiomyocyte Research: To investigate calcium handling and signaling in cardiac muscle cells.
Comparison with Other Calcium Indicators
| Feature | Rhod-590 AM | Fura-2 AM | Rhod-2 AM |
| Fluorescence Spectrum | Red | UV-excitable, Emits in Green | Red |
| Ratiometric | No | Yes | No |
| Signal-to-Background | High | Moderate | Moderate |
| Mitochondrial Sequestration | Possible | Less common | Prone to accumulation |
| Suitability for HTS | Excellent | Less suitable due to UV excitation | Good |
| Multiplexing with GFP | Excellent | Possible with specific setups | Excellent |
Troubleshooting
-
Low Fluorescence Signal:
-
Increase the loading concentration of this compound.
-
Increase the incubation time.
-
Ensure that the DMSO used for the stock solution is anhydrous.
-
-
High Background Fluorescence:
-
Ensure complete removal of the loading solution by thorough washing.
-
Decrease the loading concentration.
-
-
Rapid Signal Loss (Dye Leakage):
-
Include Probenecid in the loading and wash buffers.
-
Perform experiments at room temperature instead of 37°C to reduce the activity of organic anion transporters.
-
-
Cell Death or Toxicity:
-
Decrease the concentration of this compound and/or Pluronic® F-127.
-
Reduce the incubation time.
-
Conclusion
This compound is a sensitive and versatile red fluorescent indicator for measuring intracellular calcium flux. Its favorable spectral properties and high signal-to-background ratio make it an excellent choice for a wide range of applications, from basic research to high-throughput drug screening. By following the detailed protocols and considering the specific characteristics of the experimental system, researchers can obtain reliable and reproducible data on intracellular calcium dynamics.
References
Application Notes: Step-by-Step Guide for a Rhod-590 AM Ester Calcium Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that plays a critical role in regulating a vast array of cellular processes, including signal transduction, gene expression, cell proliferation, and apoptosis. Consequently, the accurate measurement of intracellular Ca²⁺ dynamics is fundamental to life sciences research and drug discovery. Rhod-590 AM ester is a fluorescent indicator designed for the detection of intracellular calcium. This acetoxymethyl (AM) ester form allows the molecule to readily cross the cell membrane.[1][2][3] Once inside the cell, ubiquitous intracellular esterases cleave the AM ester group, trapping the active Rhod-590 dye in the cytosol.[1][4] Upon binding to Ca²⁺, Rhod-590 exhibits a significant increase in fluorescence intensity, enabling the real-time monitoring of calcium mobilization. This application note provides a detailed protocol for using this compound to perform a calcium assay, guidance on data presentation, and visual representations of the underlying signaling pathway and experimental workflow.
Principle of the Assay
The this compound assay is based on the dye's ability to selectively bind to free intracellular calcium ions. The AM ester modification renders the dye lipophilic, facilitating its passive diffusion across the plasma membrane into the cell. Inside the cell, cytosolic esterases hydrolyze the AM ester, yielding the membrane-impermeant Rhod-590 molecule, which is then trapped within the cell. The fluorescence of Rhod-590 is strongly dependent on the concentration of Ca²⁺. In the absence of Ca²⁺, the dye is weakly fluorescent; however, upon binding to Ca²⁺, its fluorescence intensity increases significantly. This change in fluorescence can be measured using a fluorescence microscope, plate reader, or flow cytometer to quantify changes in intracellular calcium concentration.
Signaling Pathway: Gq-PLC-IP₃-Ca²⁺ Pathway
A common signaling pathway that leads to intracellular calcium release involves the activation of G-protein coupled receptors (GPCRs) of the Gq subtype. The diagram below illustrates this cascade, which is frequently studied using calcium indicators like Rhod-590.
Caption: Gq-protein coupled receptor signaling cascade leading to intracellular calcium release.
Experimental Protocol
This protocol provides a general guideline for adherent cells in a 96-well plate format. Optimization may be required for different cell types, experimental conditions, or instrumentation.
Materials and Reagents
-
This compound (store at -20°C, protected from light)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (20% solution in DMSO, optional but recommended)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (optional, to prevent dye leakage)
-
Cells of interest
-
96-well black wall, clear bottom microplate
-
Agonist or compound of interest
-
Fluorescence microplate reader, microscope, or flow cytometer
Step-by-Step Procedure
-
Cell Seeding:
-
The day before the experiment, seed adherent cells in a 96-well black wall, clear bottom microplate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
Preparation of Reagents:
-
Rhod-590 AM Stock Solution: Prepare a 2 to 5 mM stock solution of this compound in anhydrous DMSO. Mix well until the solid is completely dissolved. Store any unused stock solution in small aliquots at -20°C, protected from moisture and light.
-
Dye Loading Buffer: On the day of the experiment, prepare the dye loading buffer. Dilute the Rhod-590 AM stock solution into a physiological buffer (e.g., HBSS) to a final working concentration of 2-10 µM.
-
Optional (Pluronic F-127): To aid in the dispersion of the AM ester in the aqueous buffer, pre-mix the required volume of the Rhod-590 AM stock solution with an equal volume of 20% Pluronic F-127 before diluting it into the buffer. The final concentration of Pluronic F-127 should be approximately 0.02-0.04%.
-
Optional (Probenecid): To inhibit organic anion transporters that can actively extrude the dye from the cells, Probenecid can be added to the dye loading buffer at a final concentration of 1-2.5 mM.
-
-
-
Dye Loading:
-
Remove the growth medium from the wells.
-
Wash the cells once with HBSS.
-
Add 100 µL of the dye loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark. Note: For some cell types, incubation at room temperature may be preferred to reduce dye compartmentalization into organelles like mitochondria.
-
-
Washing:
-
After incubation, remove the dye loading buffer.
-
Wash the cells two times with 100 µL of HBSS (if Probenecid was used during loading, include it in the wash buffer as well) to remove any extracellular dye.
-
After the final wash, add 100 µL of HBSS to each well.
-
-
Calcium Mobilization Assay:
-
Place the plate in a fluorescence microplate reader.
-
Set the instrument to the appropriate excitation and emission wavelengths for Rhod-590 (Excitation: ~595 nm, Emission: ~626 nm with high Ca²⁺).
-
Establish a baseline fluorescence reading for a few cycles.
-
Using the instrument's injection system, add the agonist or test compound at the desired concentration.
-
Immediately begin recording the fluorescence signal over time to capture the calcium transient.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the this compound calcium assay.
Data Presentation and Analysis
Quantitative data from a calcium flux assay is typically presented as the change in fluorescence intensity over time. For dose-response experiments, key parameters are extracted from these kinetic curves and summarized in a table.
Data Analysis
-
Baseline Correction: For each well, subtract the average baseline fluorescence (measured before compound addition) from the entire kinetic trace.
-
Response Calculation: The calcium response can be quantified in several ways:
-
Peak Fluorescence: The maximum fluorescence value after agonist addition.
-
Amplitude (ΔF): The difference between the peak fluorescence and the baseline fluorescence.
-
Area Under the Curve (AUC): The integral of the fluorescence signal over a defined time period after stimulation.
-
-
Normalization (ΔF/F₀): To account for variations in cell number and dye loading, the change in fluorescence (ΔF) is often normalized to the initial baseline fluorescence (F₀).
-
Dose-Response Curves: For agonists or antagonists, plot the response (e.g., Peak Amplitude or AUC) against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine potency (EC₅₀ or IC₅₀).
Summary Table for Quantitative Data
| Compound | Concentration (µM) | Peak Amplitude (ΔF/F₀) | Time to Peak (s) | Area Under Curve (AUC) | n (replicates) |
| Control (Vehicle) | 0 | 0.05 ± 0.01 | N/A | 150 ± 25 | 4 |
| Agonist X | 0.01 | 0.25 ± 0.03 | 15.2 ± 1.1 | 850 ± 60 | 4 |
| Agonist X | 0.1 | 0.80 ± 0.06 | 12.5 ± 0.9 | 3200 ± 150 | 4 |
| Agonist X | 1 | 1.50 ± 0.10 | 10.1 ± 0.7 | 6500 ± 300 | 4 |
| Agonist X | 10 | 1.52 ± 0.09 | 9.8 ± 0.8 | 6600 ± 280 | 4 |
| Antagonist Y + Agonist X (1 µM) | 1 | 0.75 ± 0.05 | 11.2 ± 1.0 | 3100 ± 180 | 4 |
Note: The values in this table are for illustrative purposes only.
Conclusion
The this compound provides a robust and sensitive method for measuring intracellular calcium mobilization. Its long-wavelength excitation and emission properties make it suitable for multiplexing with other fluorescent probes like GFP. By following this detailed protocol, researchers can reliably quantify changes in intracellular calcium, enabling the study of various signaling pathways and the screening of novel therapeutic compounds. Proper optimization of dye concentration, loading time, and temperature is crucial for achieving high-quality, reproducible data.
References
Application of Rhod-590 AM Ester in Primary Neuron Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhod-590 AM is a fluorescent, acetoxymethyl (AM) ester derivative of the red-fluorescent calcium indicator Rhod-590. As a membrane-permeant dye, it can be readily loaded into living cells, including primary neurons, via incubation.[1][2] Once inside the cell, ubiquitous intracellular esterases cleave the AM ester group, trapping the now membrane-impermeant Rhod-590 dye in the cytoplasm. The fluorescence intensity of Rhod-590 is directly proportional to the intracellular calcium concentration, making it a valuable tool for studying calcium signaling in neurons. This document provides detailed application notes and protocols for the use of Rhod-590 AM Ester in primary neuron cultures.
Key Properties and Advantages
-
Red Fluorescence: With excitation and emission maxima around 595 nm and 626 nm respectively (in the calcium-bound state), Rhod-590 is well-suited for multicolor imaging experiments with green fluorescent proteins (GFPs) or other blue or green-emitting probes.[1] Its longer wavelengths also minimize phototoxicity and background autofluorescence often encountered with UV or blue-excitable dyes.
-
High Sensitivity: Rhod-590 exhibits a significant increase in fluorescence intensity upon binding to calcium, providing a good signal-to-noise ratio for detecting transient changes in intracellular calcium.
-
AM Ester Loading: The acetoxymethyl ester form allows for simple, non-invasive loading into a large population of cells simultaneously, which is ideal for high-throughput screening and network activity studies.[1][2]
Data Presentation
Table 1: Spectral and Chemical Properties of Rhod-590
| Property | Value | Reference |
| Molecular Weight | ~1204 g/mol | |
| Excitation (Ca²⁺-bound) | ~595 nm | |
| Emission (Ca²⁺-bound) | ~626 nm | |
| Excitation (Ca²⁺-free) | ~590 nm | |
| Emission (Ca²⁺-free) | ~616 nm | |
| Quantum Yield | Not explicitly found for Rhod-590, but related Rhodamine dyes have high quantum yields (e.g., Rhodamine B ~0.70 in ethanol). | |
| Solvent for Stock | DMSO |
Table 2: Comparison of Common Red Fluorescent Calcium Indicators
| Indicator | Kd (Ca²⁺) | Excitation (nm) | Emission (nm) | Key Features |
| Rhod-590 | Not explicitly found, but spectrally similar to Rhod-2. | ~595 | ~626 | Good photostability, suitable for multiplexing. |
| Rhod-2 | ~570 nM | ~552 | ~581 | Well-established red indicator, but can compartmentalize in mitochondria. |
| X-Rhod-1 | ~700 nM | ~580 | ~602 | Longer wavelength excitation, reduced autofluorescence. |
| Cal-590 | ~561 nM | ~570 | ~590 | Good signal-to-noise ratio, suitable for in vivo imaging. |
| Calbryte™ 590 | Not specified | ~583 | ~596 | High signal-to-background ratio, can be used without probenecid. |
Experimental Protocols
Protocol 1: Loading this compound into Primary Neurons
This protocol provides a step-by-step guide for loading primary neurons with Rhod-590 AM.
Materials:
-
This compound (e.g., Biotium Cat# 50025)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Pluronic® F-127, 20% solution in DMSO (e.g., Biotium Cat# 59004)
-
Probenecid (optional, water-soluble)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Primary neuron culture
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1-5 mM stock solution of Rhod-590 AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.
-
If using, prepare a 250 mM stock solution of probenecid in a buffer of choice.
-
-
Prepare Loading Solution:
-
For a final loading concentration of 5 µM Rhod-590 AM, dilute the stock solution in a physiological buffer (e.g., HBSS).
-
To aid in dye solubilization, add Pluronic® F-127 to the loading solution for a final concentration of 0.02-0.04%. First, mix the Rhod-590 AM stock with the Pluronic® F-127 solution, then add this mixture to the buffer.
-
(Optional) To inhibit dye efflux by organic anion transporters, add probenecid to the loading solution for a final concentration of 1-2.5 mM.
-
-
Dye Loading:
-
Remove the culture medium from the primary neurons.
-
Wash the cells gently with pre-warmed physiological buffer.
-
Add the loading solution to the cells and incubate for 30-60 minutes at 37°C. The optimal time and temperature may need to be determined empirically for your specific neuronal culture.
-
-
Wash and De-esterification:
-
Remove the loading solution.
-
Wash the cells 2-3 times with pre-warmed physiological buffer (containing probenecid if used during loading) to remove excess dye.
-
Incubate the cells in fresh buffer for at least 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.
-
-
Imaging:
-
The cells are now ready for calcium imaging. Excite the cells at ~590 nm and record the emission at ~620-650 nm.
-
Protocol 2: Measuring Glutamate-Induced Calcium Influx
This protocol describes how to stimulate primary neurons with glutamate and measure the subsequent calcium influx using Rhod-590.
Materials:
-
Rhod-590 AM loaded primary neurons (from Protocol 1)
-
Glutamate stock solution (e.g., 10 mM in water)
-
Physiological buffer (e.g., HBSS)
Procedure:
-
Establish Baseline Fluorescence:
-
Place the dish with loaded neurons on the microscope stage.
-
Acquire a baseline fluorescence signal (F₀) for a period of 1-2 minutes before stimulation.
-
-
Stimulation:
-
Add glutamate to the imaging buffer to a final concentration of 10-100 µM. Ensure rapid and even distribution of the glutamate.
-
-
Data Acquisition:
-
Continue to record the fluorescence intensity (F) for several minutes after glutamate addition to capture the full calcium response, including the peak and return to baseline.
-
Protocol 3: Data Analysis Workflow
1. Background Subtraction:
- Select a region of interest (ROI) in the field of view that does not contain any cells.
- Measure the average fluorescence intensity of this background ROI for each frame.
- Subtract the background intensity from the intensity of the ROIs containing neurons for each frame.
2. ROI Selection:
- Draw ROIs around the cell bodies of individual neurons.
3. Calculation of ΔF/F₀:
- For each neuronal ROI, calculate the average baseline fluorescence intensity (F₀) from the frames acquired before stimulation.
- Calculate the change in fluorescence (ΔF) for each frame by subtracting the baseline fluorescence from the fluorescence at that time point (F - F₀).
- Normalize the change in fluorescence by dividing by the baseline fluorescence (ΔF/F₀). This value represents the fractional change in fluorescence and is a common way to report calcium signals.
Mandatory Visualizations
Caption: Experimental workflow for Rhod-590 AM loading and calcium imaging in primary neurons.
Caption: Glutamate-induced calcium influx and RhoA signaling pathway in a neuron.
References
Application Notes and Protocols for Rhod-590 AM Ester in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhod-590 AM is a fluorescent indicator that is highly selective for intracellular calcium ions. Its acetoxymethyl (AM) ester form allows it to readily cross the cell membrane. Once inside the cell, non-specific esterases cleave the AM group, trapping the active Rhod-590 dye intracellularly. Upon binding to calcium, Rhod-590 exhibits a strong fluorescence enhancement. Its longer excitation and emission wavelengths minimize the interference from the autofluorescence of cells and test compounds, making it an ideal tool for high-throughput screening (HTS) in drug discovery. These application notes provide detailed protocols for using Rhod-590 AM in cell-based HTS assays to measure intracellular calcium mobilization.
Properties of Rhod-590 AM Ester
The key properties of Rhod-590 AM are summarized in the table below.
| Property | Value |
| Excitation Wavelength (Max) | ~540 nm |
| Emission Wavelength (Max) | ~590 nm |
| Cutoff Wavelength | 570 nm[1][2] |
| Molecular Formula | C₅₂H₅₄N₄O₁₅ |
| Molecular Weight | 975.01 g/mol |
| Formulation | Acetoxymethyl (AM) Ester |
| Solubility | DMSO |
| Storage Conditions | -20°C, protect from light and moisture |
Calcium Signaling Pathway
Intracellular calcium is a ubiquitous second messenger that regulates a multitude of cellular processes. A common pathway studied in HTS involves G-protein coupled receptors (GPCRs). The activation of a Gq-coupled GPCR by a ligand (e.g., a test compound) initiates a signaling cascade that results in the release of calcium from intracellular stores, which can be detected by Rhod-590.
References
Application Notes and Protocols for Rhod-590 AM Ester in CHO and HEK Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhod-590 AM ester is a fluorescent, cell-permeant dye used for the detection of intracellular calcium. This non-ratiometric indicator exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺. Its longer excitation and emission wavelengths make it particularly suitable for multiplexing with green fluorescent proteins (GFPs) and for experiments where autofluorescence from cellular components might be a concern. Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK) 293 cells are widely used in drug discovery and cell signaling research, often to study G-protein coupled receptors (GPCRs) that modulate intracellular calcium levels. These application notes provide a detailed protocol for using this compound to measure intracellular calcium mobilization in both CHO and HEK cell lines.
Principle of the Assay
This compound is a hydrophobic acetoxymethyl (AM) ester that can passively diffuse across the cell membrane. Once inside the cell, non-specific esterases cleave the AM ester group, trapping the now hydrophilic and calcium-sensitive Rhod-590 dye in the cytoplasm.[1][2][3][4] Upon binding to free calcium ions, Rhod-590 exhibits a strong fluorescence enhancement, which can be measured using a fluorescence microscope, plate reader, or flow cytometer.
Data Presentation
Table 1: Spectral Properties of Rhod-590
| Property | Wavelength (nm) |
| Excitation (Ca²⁺-bound) | ~595 nm |
| Emission (Ca²⁺-bound) | ~626 nm |
| Excitation (Ca²⁺-free) | ~590 nm |
| Emission (Ca²⁺-free) | ~616 nm |
Note: Spectral properties can vary slightly depending on the local environment (e.g., pH, ionic strength).
Table 2: Recommended Reagent Concentrations for CHO and HEK Cells
| Reagent | Stock Concentration | Working Concentration | Purpose |
| This compound | 1-5 mM in anhydrous DMSO | 1-5 µM | Calcium Indicator |
| Pluronic® F-127 | 20% (w/v) in DMSO | 0.02-0.04% | Dispersing agent to aid dye solubilization |
| Probenecid | 250 mM in 1 M NaOH, then diluted in buffer | 1-2.5 mM | Inhibits organic anion transporters to reduce dye leakage |
Table 3: Example Agonist EC₅₀ Values in CHO and HEK Cells
| Cell Line | Agonist | Receptor Target | Typical EC₅₀ |
| CHO-K1 | ATP | Endogenous P2Y Receptors | ~58 nM[5] |
| HEK293 | ATP | Endogenous P2Y Receptors | ~1.1 µM |
| CHO (M1 expressing) | Carbachol | Muscarinic M1 Receptor | ~4.4 µM |
| HEK293 | Carbachol | Endogenous Muscarinic Receptors | ~100 µM (for inhibition by atropine) |
Note: EC₅₀ values can vary depending on experimental conditions, receptor expression levels, and specific cell clones.
Experimental Protocols
Materials
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127, 20% solution in DMSO
-
Probenecid
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer (e.g., Tyrode's solution)
-
Agonist of choice (e.g., ATP, Carbachol)
-
CHO or HEK cells
-
Black-walled, clear-bottom 96-well microplates
-
Fluorescence microplate reader or fluorescence microscope
Protocol 1: Cell Preparation and Dye Loading
-
Cell Seeding: Seed CHO or HEK cells in a black-walled, clear-bottom 96-well microplate at a density that will result in a 90-100% confluent monolayer on the day of the experiment. For loosely adherent cells like HEK293, pre-coating the plate with a substrate like poly-L-ornithine may be necessary. Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Preparation of Rhod-590 AM Loading Solution:
-
Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.
-
For the working solution, first mix equal volumes of the Rhod-590 AM stock solution and 20% Pluronic® F-127.
-
Dilute this mixture into a physiological buffer (e.g., HBSS) to a final Rhod-590 AM concentration of 1-5 µM. If using probenecid to prevent dye leakage, add it to the buffer at a final concentration of 1-2.5 mM.
-
-
Dye Loading:
-
Remove the cell culture medium from the wells.
-
Gently add 100 µL of the Rhod-590 AM loading solution to each well.
-
Incubate the plate at 37°C for 60-90 minutes, protected from light. Note: For some cell lines, incubation at room temperature for the last 30 minutes can reduce dye compartmentalization into organelles.
-
-
Washing:
-
Remove the loading solution from the wells.
-
Gently wash the cells two to three times with 100 µL of pre-warmed buffer. If probenecid was used during loading, include it in the wash buffer as well.
-
After the final wash, add 100 µL of buffer to each well and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
Protocol 2: Calcium Flux Measurement (Microplate Reader)
-
Set up the Plate Reader: Configure the instrument to measure fluorescence with excitation at ~590 nm and emission at ~620-630 nm. Set the instrument to take kinetic readings, with measurements every 1-2 seconds.
-
Establish Baseline: Place the plate in the reader and begin recording fluorescence for 15-30 seconds to establish a stable baseline.
-
Agonist Addition: Use the instrument's automated injection system to add the agonist of interest (e.g., 20-50 µL of a concentrated stock) to the wells.
-
Data Acquisition: Continue recording the fluorescence signal for 1-3 minutes to capture the full calcium response, including the peak and subsequent decay.
-
Data Analysis: The change in fluorescence is typically expressed as the ratio of the fluorescence at a given time point (F) to the initial baseline fluorescence (F₀), or as (F - F₀) / F₀. Dose-response curves can be generated by plotting the peak fluorescence change against the agonist concentration.
Mandatory Visualizations
Caption: Gq-protein coupled receptor signaling pathway for intracellular calcium release.
Caption: Experimental workflow for a calcium flux assay using Rhod-590 AM.
References
- 1. Differential effects of carbachol on calcium entry and release in CHO cells expressing the m3 muscarinic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Intercellular Calcium Signaling Induced by ATP Potentiates Macrophage Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. researchgate.net [researchgate.net]
Combining Rhod-590 AM Ester with Other Fluorescent Probes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiplex fluorescence imaging, the simultaneous visualization of multiple distinct cellular components or processes, is a powerful tool in modern biological research. This approach provides a more comprehensive understanding of complex cellular signaling networks compared to single-probe experiments. Rhod-590 AM ester is a red fluorescent, acetoxymethyl (AM) ester derivative of the Rhod-590 calcium indicator. Its longer excitation and emission wavelengths make it particularly suitable for multiplexing with green fluorescent probes, minimizing spectral overlap and allowing for the simultaneous monitoring of different physiological events within the same cell.
This document provides detailed application notes and protocols for combining this compound with other commonly used fluorescent probes to investigate key cellular signaling pathways. We will focus on co-staining with probes for cytosolic calcium (Fluo-4 AM), mitochondria (MitoTracker Green), and lysosomes (LysoTracker Green).
Data Presentation: Spectral Properties and Probe Compatibility
Successful multiplex imaging hinges on the careful selection of fluorophores with minimal spectral overlap. The following table summarizes the key spectral properties of Rhod-590 and its partnering probes.
| Probe | Target | Excitation Max (nm) | Emission Max (nm) | Recommended Laser Line (nm) | Recommended Emission Filter (nm) |
| Rhod-590 | Intracellular Ca²⁺ | 595 (high Ca²⁺) | 626 (high Ca²⁺) | 561 or 594 | 600-650 |
| Fluo-4 | Intracellular Ca²⁺ | 494 | 516 | 488 | 500-550 |
| MitoTracker Green FM | Mitochondria | 490 | 516 | 488 | 500-550 |
| LysoTracker Green DND-26 | Acidic Organelles (Lysosomes) | 504 | 511 | 488 | 500-550 |
Note: Spectral properties can be influenced by the cellular environment. It is crucial to confirm these properties on your specific imaging system.
Experimental Protocols
Simultaneous Measurement of Cytosolic and Intracellular Calcium Dynamics
This protocol enables the simultaneous visualization of calcium dynamics in the cytoplasm and within intracellular compartments, which can include mitochondria, using Fluo-4 AM and Rhod-590 AM, respectively. This is particularly useful for studying calcium crosstalk between the cytosol and organelles.
Materials:
-
Rhod-590 AM (dissolved in anhydrous DMSO to a stock concentration of 1-5 mM)
-
Fluo-4 AM (dissolved in anhydrous DMSO to a stock concentration of 1-5 mM)
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Adherent cells cultured on coverslips or in imaging dishes
Protocol:
-
Prepare Loading Solution:
-
For a final concentration of 2 µM for each dye, dilute the stock solutions of Rhod-590 AM and Fluo-4 AM into warm HBSS.
-
To aid in dye solubilization, pre-mix the AM ester stock solutions with an equal volume of 20% Pluronic F-127 before adding to the HBSS. The final concentration of Pluronic F-127 should be approximately 0.02-0.04%.
-
-
Cell Loading:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with warm HBSS.
-
Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Wash and De-esterification:
-
Aspirate the loading solution.
-
Wash the cells twice with warm HBSS to remove excess dye.
-
Add fresh, warm HBSS and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM esters by intracellular esterases.
-
-
Imaging:
-
Mount the coverslip or imaging dish on the microscope stage.
-
Excite Fluo-4 at ~488 nm and collect emission between 500-550 nm.
-
Excite Rhod-590 at ~561 nm or ~594 nm and collect emission between 600-650 nm.
-
Acquire images sequentially to minimize spectral bleed-through.
-
dot
Caption: Workflow for simultaneous cytosolic and intracellular calcium imaging.
Visualizing Mitochondrial Calcium Uptake and Mitochondrial Mass
This protocol allows for the simultaneous monitoring of mitochondrial calcium dynamics with Rhod-590 AM and the visualization of mitochondrial morphology and distribution using MitoTracker Green FM.
Materials:
-
Rhod-590 AM (1-5 mM stock in DMSO)
-
MitoTracker Green FM (1 mM stock in DMSO)
-
Pluronic F-127 (20% in DMSO)
-
HBSS
-
Adherent cells
Protocol:
-
Prepare Loading Solutions:
-
Prepare a 2 µM Rhod-590 AM loading solution in warm HBSS with 0.02% Pluronic F-127 as described in Protocol 1.
-
Prepare a separate 100-200 nM MitoTracker Green FM loading solution in warm HBSS.
-
-
Sequential Loading:
-
Step 1: Rhod-590 AM Loading:
-
Aspirate the culture medium and wash cells with warm HBSS.
-
Add the Rhod-590 AM loading solution and incubate for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with warm HBSS.
-
Add fresh HBSS and incubate for 30 minutes for de-esterification.
-
-
Step 2: MitoTracker Green FM Loading:
-
Aspirate the HBSS.
-
Add the MitoTracker Green FM loading solution and incubate for 15-30 minutes at 37°C in the dark.
-
-
-
Wash and Image:
-
Aspirate the MitoTracker Green FM loading solution and wash the cells twice with warm HBSS.
-
Add fresh, warm HBSS for imaging.
-
Image using sequential excitation and emission settings as described in Protocol 1.
-
dot
Application Notes and Protocols for Studying GPCR Activation with Rhod-590 AM Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
G-protein coupled receptors (GPCRs) represent the largest family of cell surface receptors and are crucial targets in drug discovery. Upon activation by a ligand, many GPCRs, particularly those coupled to the Gq alpha subunit, initiate a signaling cascade that results in the release of intracellular calcium (Ca2+). The monitoring of these intracellular calcium transients is a cornerstone of GPCR functional assays. Rhod-590 AM ester is a fluorescent, non-ratiometric calcium indicator designed for this purpose. Its acetoxymethyl (AM) ester form allows for passive diffusion across the cell membrane, where intracellular esterases cleave the AM group, trapping the active Rhod-590 dye in the cytoplasm. Upon binding to calcium, Rhod-590 exhibits a significant increase in fluorescence intensity, providing a robust signal for detecting GPCR activation.
These application notes provide a comprehensive guide to using this compound for studying GPCR activation, including detailed protocols for cell loading and calcium flux assays, and a summary of expected quantitative data.
Properties of this compound
Rhod-590 is a red fluorescent calcium indicator with spectral properties that make it suitable for multiplexing with green fluorescent proteins (GFP).
| Property | Value | Reference |
| Form | Acetoxymethyl (AM) ester | --INVALID-LINK-- |
| Cell Permeability | Membrane permeant | --INVALID-LINK-- |
| Hydrolysis | By intracellular esterases to Rhod-590 | --INVALID-LINK-- |
| Indicator Type | Non-ratiometric | --INVALID-LINK-- |
| Excitation (Ca2+-bound) | ~595 nm | --INVALID-LINK-- |
| Emission (Ca2+-bound) | ~626 nm | --INVALID-LINK-- |
| Excitation (Ca2+-free) | ~590 nm | --INVALID-LINK-- |
| Emission (Ca2+-free) | ~616 nm | --INVALID-LINK-- |
Signaling Pathway and Experimental Workflow
GPCR Gq Signaling Pathway
GPCRs that couple to the Gq alpha subunit activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.
Application Notes and Protocols: Flow Cytometry Analysis with Rhod-590 AM Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhod-590 AM ester is a fluorescent, cell-permeant dye used for the detection of intracellular calcium (Ca²⁺), a critical second messenger involved in a myriad of cellular processes including signal transduction, muscle contraction, and apoptosis.[1][2][3] Upon entry into the cell, the acetoxymethyl (AM) ester group is cleaved by intracellular esterases, trapping the fluorescent indicator Rhod-590 inside.[1][4] Binding of Ca²⁺ to Rhod-590 results in a significant increase in its fluorescence intensity, allowing for the dynamic measurement of intracellular calcium concentration using techniques such as flow cytometry. These application notes provide a comprehensive guide to the use of Rhod-590 AM for flow cytometric analysis of intracellular calcium mobilization.
Product Information
| Property | Value | Reference |
| Indicator Type | Non-ratiometric | |
| Cell Permeability | Membrane permeant | |
| Excitation Wavelength (Ca²⁺-bound) | ~595 nm | |
| Emission Wavelength (Ca²⁺-bound) | ~626 nm | |
| Molecular Weight | 1204 g/mol | |
| Solubility | DMSO | |
| Storage | Store at -20°C, protect from light |
Principle of Action
The use of Rhod-590 AM for intracellular calcium measurement relies on a two-step process. First, the non-polar, cell-permeant this compound passively diffuses across the plasma membrane into the cytoplasm. Second, non-specific esterases within the cell hydrolyze the AM ester groups, converting the molecule into the polar, cell-impermeant Rhod-590, which is trapped inside the cell. In its calcium-free form, Rhod-590 exhibits minimal fluorescence. Upon binding to intracellular calcium ions, its fluorescence intensity increases significantly, allowing for the detection of calcium mobilization events.
Mechanism of Rhod-590 AM action.
Experimental Protocols
Reagent Preparation
Rhod-590 AM Stock Solution (1-5 mM): Dissolve the contents of the Rhod-590 AM vial in high-quality, anhydrous dimethyl sulfoxide (DMSO). For example, dissolve 1 mg of Rhod-590 AM (MW: 1204 g/mol ) in 166 µL of DMSO to obtain a 5 mM stock solution. Note: Prepare fresh or aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
Pluronic® F-127 Stock Solution (10% w/v): Dissolve 1 g of Pluronic® F-127 in 10 mL of deionized water. This solution can be stored at room temperature. Pluronic® F-127 is a non-ionic surfactant used to aid the dispersion of the AM ester in the aqueous loading buffer.
Probenecid Stock Solution (100 mM): Dissolve 285 mg of probenecid in 10 mL of a balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) containing 10 mM HEPES. Probenecid is an inhibitor of organic anion transporters and can be used to reduce the leakage of the de-esterified dye from the cells.
Loading Buffer: Prepare a suitable physiological buffer such as HBSS with 20 mM HEPES, pH 7.4.
Cell Loading Protocol
-
Cell Preparation: Culture cells to the desired confluency. For suspension cells, harvest and wash once with the loading buffer. For adherent cells, the loading can be performed directly in the culture plate.
-
Prepare Loading Solution: Just before use, prepare the Rhod-590 AM loading solution. A final concentration of 2-10 µM is a good starting point, but the optimal concentration should be determined empirically for each cell type.
-
To a sufficient volume of loading buffer, add the required volume of Rhod-590 AM stock solution.
-
(Optional but recommended) Add Pluronic® F-127 to a final concentration of 0.02-0.04% to aid in dye solubilization.
-
(Optional) Add probenecid to a final concentration of 1-2.5 mM to inhibit dye extrusion.
-
-
Cell Loading:
-
For suspension cells, resuspend the cell pellet in the loading solution at a density of 1 x 10⁶ cells/mL.
-
For adherent cells, replace the culture medium with the loading solution.
-
-
Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark. The optimal loading time may vary between cell types.
-
Washing: After incubation, wash the cells twice with fresh, pre-warmed loading buffer (with or without probenecid) to remove excess extracellular dye.
-
Resuspension: Resuspend the cells in the desired buffer for flow cytometry analysis at a concentration of approximately 1 x 10⁶ cells/mL. Keep the cells in the dark until analysis.
Flow Cytometry Analysis
-
Instrument Setup:
-
Excitation: Use a laser that excites close to the excitation maximum of Rhod-590 (e.g., 561 nm yellow-green laser).
-
Emission: Collect the fluorescence emission using a bandpass filter appropriate for Rhod-590's emission peak (e.g., 610/20 nm or 620/15 nm).
-
PMT Voltage: Adjust the photomultiplier tube (PMT) voltage for the Rhod-590 channel to place the baseline fluorescence of unloaded cells at the lower end of the detection scale. The fluorescence of loaded, unstimulated cells should be clearly detectable above this baseline.
-
-
Data Acquisition:
-
Acquire a baseline fluorescence reading of the loaded cells for approximately 30-60 seconds to establish a stable signal.
-
Add the stimulus (e.g., agonist, ionophore) to the cell suspension while the sample is being acquired. Mix gently and quickly.
-
Continue acquiring data for several minutes to monitor the change in fluorescence intensity over time.
-
As a positive control, at the end of the experiment, add a calcium ionophore like ionomycin (final concentration 1-5 µM) to elicit a maximal calcium response.
-
To determine the background fluorescence, a sample of unloaded cells should also be run.
-
Experimental workflow for calcium flux assay.
Data Presentation and Analysis
The primary output of a flow cytometry calcium flux experiment is a plot of fluorescence intensity versus time. The data can be quantified by calculating the fold change in mean fluorescence intensity (MFI) or the percentage of responding cells.
| Parameter | Description | Typical Value |
| Basal MFI | Mean fluorescence intensity of loaded, unstimulated cells. | Varies by cell type and instrument settings. |
| Peak MFI | Maximum mean fluorescence intensity after stimulation. | Varies depending on the stimulus and cell type. |
| Fold Change | Peak MFI / Basal MFI. | 2-10 fold (agonist); >10 fold (ionomycin). |
| % Responding Cells | Percentage of cells showing a significant increase in fluorescence above baseline. | Varies. |
Note: The typical values are estimates and should be determined experimentally.
Signaling Pathway Visualization
Intracellular calcium levels are tightly regulated and can be influenced by various signaling pathways, often initiated by the activation of G-protein coupled receptors (GPCRs) or ion channels.
GPCR-mediated calcium signaling pathway.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low fluorescence signal | - Insufficient dye loading. - Low PMT voltage. - Dye extrusion. | - Increase Rhod-590 AM concentration or incubation time. - Increase PMT voltage. - Include probenecid in the loading and assay buffers. |
| High background fluorescence | - Incomplete removal of extracellular dye. - Cell death. - Autofluorescence. | - Ensure thorough washing after loading. - Check cell viability using a viability dye. - Run an unstained control to assess autofluorescence. |
| No response to stimulus | - Inactive stimulus. - Cells are not responsive. - Dye is not properly de-esterified. | - Check the activity of the stimulus. - Use a positive control (e.g., ionomycin). - Ensure cells are healthy and have active esterases. |
| Variable results | - Inconsistent cell loading. - Fluctuation in temperature. | - Standardize loading conditions (time, temperature, dye concentration). - Maintain a constant temperature during the experiment. |
For more detailed troubleshooting, refer to resources on flow cytometry experimental design and optimization.
References
Troubleshooting & Optimization
Troubleshooting weak signal with Rhod-590 AM Ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with weak signals when using Rhod-590 AM ester for intracellular calcium measurements.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeant fluorescent dye used to measure intracellular calcium concentration. The acetoxymethyl (AM) ester group makes the molecule hydrophobic, allowing it to cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM group, trapping the now hydrophilic and calcium-sensitive Rhod-590 dye in the cytosol.[1][2][3][4] Upon binding to calcium, the fluorescence intensity of Rhod-590 increases significantly, which can be measured to determine changes in intracellular calcium levels.
Q2: What are the spectral properties of Rhod-590?
After hydrolysis of the AM ester, Rhod-590 has an excitation maximum around 595 nm and an emission maximum around 626 nm when bound to Ca2+. In its Ca2+-free form, the excitation is around 590 nm and emission is around 616 nm.[3]
Q3: Why is Pluronic® F-127 used with this compound?
This compound has low water solubility. Pluronic® F-127 is a non-ionic detergent that acts as a dispersing agent to facilitate the solubilization of the hydrophobic AM ester in aqueous loading buffers, thereby improving the efficiency of dye loading into cells.
Q4: What is the purpose of using Probenecid?
Once the AM ester is cleaved, the resulting Rhod-590 is a negatively charged molecule that can be actively transported out of the cell by organic anion transporters. This process, known as dye efflux, can lead to a decrease in signal over time. Probenecid is an inhibitor of these transporters and can be added to the loading and imaging buffer to reduce dye leakage and improve intracellular retention.
Troubleshooting Guide for Weak Signal
A weak fluorescent signal is a common issue when using this compound. The following guide addresses potential causes and provides solutions in a question-and-answer format.
Q1: My this compound signal is very weak or non-existent. What are the primary causes?
A weak signal can stem from several factors:
-
Poor Dye Loading: The dye may not be entering the cells efficiently.
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Incomplete Hydrolysis: The AM ester group may not be fully cleaved, preventing the dye from becoming fluorescent and calcium-sensitive.
-
Dye Efflux: The active transport of the dye out of the cells can diminish the signal.
-
Suboptimal Experimental Conditions: Issues with the loading buffer, incubation time, or temperature can all contribute to a weak signal.
-
Degraded Dye: The this compound may have hydrolyzed before the experiment.
Q2: How can I optimize the loading concentration of this compound?
The optimal concentration of this compound needs to be determined empirically for each cell type. A typical starting concentration is between 1-5 µM. It is advisable to use the minimum dye concentration that provides an adequate signal-to-noise ratio to avoid potential cytotoxicity from overloading.
Q3: What is the recommended concentration of Pluronic® F-127 and DMSO?
While Pluronic® F-127 and DMSO are necessary for dye loading, their concentrations should be optimized. A final concentration of about 0.02% Pluronic® F-127 is often recommended. Studies have shown that lowering the concentrations of both Pluronic® F-127 and DMSO (to around 0.25%) can improve loading efficiency.
Q4: What are the optimal incubation time and temperature for cell loading?
Cells are typically incubated with the AM ester for 15-60 minutes at 20-37°C. The exact time and temperature should be optimized for your specific cell line. Incubating at 37°C can sometimes lead to the compartmentalization of the dye into organelles like mitochondria. To favor cytosolic localization, incubation at room temperature may be beneficial.
Q5: How can I check if the this compound has been properly hydrolyzed?
Incomplete hydrolysis by intracellular esterases will result in a weak signal. The activity of these enzymes can vary between cell types. To test for potential AM ester degradation before your experiment, you can perform a simple fluorometer test. Dilute a small amount of the AM ester stock solution to approximately 1 µM in a calcium-free buffer and measure the fluorescence. Then, add a saturating concentration of calcium. A significant increase in fluorescence upon calcium addition indicates that the AM ester has been partially hydrolyzed.
Q6: My signal is strong initially but fades quickly. What could be the cause?
Rapid signal loss is often due to dye efflux, where the active form of the dye is pumped out of the cells by organic anion transporters. To mitigate this, include an anion transporter inhibitor like Probenecid (typically 1-2.5 mM) in your loading and imaging buffers.
Q7: Could my weak signal be due to fluorescence quenching?
Fluorescence quenching can occur due to interactions between the dye and its local environment. In some cases, certain amino acids in proteins can quench the fluorescence of attached dyes. While less common for free cytosolic dyes, high concentrations of certain intracellular molecules could potentially contribute to a reduced signal.
Q8: Are there alternatives to this compound if I cannot resolve the weak signal issue?
Yes, several other red-emitting calcium indicators are available. Cal-590™ and Calbryte™ 590 are known to have a better signal-to-noise ratio and intracellular retention compared to older dyes like Rhod-2. If you consistently experience issues with Rhod-590, exploring these alternatives may be beneficial.
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| This compound Stock Solution | 1-5 mM in anhydrous DMSO | Prepare fresh and protect from light and moisture. |
| This compound Working Concentration | 1-10 µM in physiological buffer | Optimal concentration is cell-type dependent. |
| Pluronic® F-127 Concentration | 0.02-0.04% (final) | Aids in dye solubilization. |
| DMSO Concentration | <0.5% (final) | Lowering the concentration to ~0.25% may improve loading. |
| Incubation Time | 15-60 minutes | Needs to be optimized for the specific cell type. |
| Incubation Temperature | 20-37°C | Room temperature may reduce dye compartmentalization. |
| Probenecid Concentration | 1-2.5 mM | Reduces dye efflux. |
| Excitation Wavelength (Ca2+ bound) | ~595 nm | |
| Emission Wavelength (Ca2+ bound) | ~626 nm |
Detailed Experimental Protocol
This protocol provides a general guideline for loading cells with this compound. Optimization may be required for specific cell types and experimental conditions.
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Pluronic® F-127, 20% solution in DMSO
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Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (optional)
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Adherent cells cultured on coverslips or in imaging plates
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO. Store desiccated at -20°C and protected from light.
-
If using Probenecid, prepare a stock solution in a suitable solvent according to the manufacturer's instructions.
-
-
Prepare Loading Solution:
-
Warm the this compound stock solution and the 20% Pluronic® F-127 solution to room temperature.
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In a microcentrifuge tube, mix equal volumes of the this compound stock solution and the 20% Pluronic® F-127 solution.
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Dilute this mixture into HBSS (or your buffer of choice) to a final this compound concentration of 1-10 µM. The final Pluronic® F-127 concentration will be approximately 0.02-0.04%.
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If using Probenecid, add it to the loading solution at a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with HBSS.
-
Add the loading solution to the cells.
-
Incubate for 15-60 minutes at room temperature or 37°C, protected from light.
-
-
Wash:
-
Remove the loading solution.
-
Wash the cells 2-3 times with fresh HBSS (containing Probenecid if used in the loading step) to remove any extracellular dye.
-
-
Imaging:
-
The cells are now ready for imaging. Maintain the cells in HBSS (with Probenecid if applicable) during the experiment.
-
Excite the cells at ~595 nm and record the emission at ~626 nm.
-
Visualizations
References
How to reduce high background fluorescence of Rhod-590 AM Ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to high background fluorescence when using Rhod-590 AM Ester for intracellular calcium measurements.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background fluorescence with this compound?
High background fluorescence with this compound can stem from several factors during the experimental workflow. The most common issues include:
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Incomplete de-esterification: The AM ester group must be fully cleaved by intracellular esterases for the dye to become fluorescent and calcium-sensitive. Incomplete cleavage can leave non-responsive, fluorescent dye in the cytoplasm.
-
Dye sequestration: Rhodamine-based dyes have a propensity to accumulate in mitochondria and other organelles, leading to high background fluorescence that is not representative of cytosolic calcium levels.[1][2][3][4][5]
-
Excessive dye concentration: Using a higher-than-necessary concentration of Rhod-590 AM can lead to incomplete dissolution and high levels of extracellular fluorescence.
-
Suboptimal dye loading conditions: Inappropriate incubation time, temperature, or concentrations of Pluronic F-127 and DMSO can lead to poor dye loading and increased background.
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Poor cell health: Unhealthy or dying cells often have compromised membrane integrity and elevated resting intracellular calcium levels, contributing to high baseline fluorescence.
-
Autofluorescence: Endogenous cellular components (e.g., NADH, flavins) and components of the imaging medium or culture vessel can contribute to background fluorescence.
Troubleshooting Guides
Issue 1: High Background Fluorescence Immediately After Loading
This is often related to the dye loading and de-esterification process.
Troubleshooting Steps:
-
Optimize Dye Concentration: Reduce the final concentration of Rhod-590 AM. A typical starting concentration is 4-5 µM, but this should be empirically determined for your cell type.
Parameter Recommended Range Starting Point Rhod-590 AM Conc. 2 - 20 µM 4 - 5 µM Pluronic F-127 Conc. 0.02% - 0.04% 0.04% DMSO Conc. ~0.25% ~0.25% -
Optimize Loading Time and Temperature: For many cell types, incubating at room temperature instead of 37°C can reduce dye compartmentalization into organelles. Start with a 30-60 minute incubation and optimize from there.
Temperature Incubation Time Effect on Compartmentalization 37°C 30 - 60 min Higher risk of mitochondrial sequestration Room Temperature 30 - 60 min Reduced risk of mitochondrial sequestration -
Ensure Complete De-esterification: After loading, allow sufficient time for intracellular esterases to cleave the AM ester. This process is temperature-dependent. A post-loading incubation in dye-free medium for 30 minutes at room temperature can be beneficial.
-
Wash Cells Thoroughly: After incubation, wash the cells 2-3 times with a buffered saline solution (e.g., Hanks and Hepes buffer) to remove extracellular dye.
dot
Issue 2: Punctate or Granular Staining Pattern
This pattern is a strong indicator of dye sequestration, particularly within mitochondria.
Troubleshooting Steps:
-
Lower Incubation Temperature: As mentioned previously, loading cells at room temperature can significantly reduce the uptake of the dye into mitochondria.
-
Use a Mitochondrial Uncoupler (with caution): For mechanistic studies to confirm mitochondrial loading, a protonophore like CCCP can be used to dissipate the mitochondrial membrane potential, which drives the uptake of the cationic rhodamine dyes. This is not a routine solution for reducing background.
-
Consider Alternative Dyes: If mitochondrial sequestration remains a persistent issue, consider using a calcium indicator with a lower net positive charge that is less prone to mitochondrial accumulation.
dot
Experimental Protocols
Protocol 1: Standard Loading of Rhod-590 AM into Adherent Cells
This protocol provides a starting point for loading Rhod-590 AM into adherent cells. Optimization will be required for different cell types.
Materials:
-
This compound
-
Anhydrous DMSO
-
Pluronic F-127 (10% w/v in DMSO)
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS)
-
Probenecid (optional, to inhibit dye extrusion)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 2-5 mM stock solution of Rhod-590 AM in anhydrous DMSO. Store in single-use aliquots at -20°C, protected from light and moisture.
-
If using probenecid, prepare a 250 mM stock solution in a suitable buffer.
-
-
Prepare Working Solution:
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On the day of the experiment, thaw the Rhod-590 AM stock solution.
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For a final concentration of 5 µM, mix the Rhod-590 AM stock with Pluronic F-127 solution and HHBS. For example, to make 1 mL of 5 µM working solution with 0.04% Pluronic F-127:
-
1 µL of 5 mM Rhod-590 AM
-
4 µL of 10% Pluronic F-127
-
995 µL of HHBS
-
-
Vortex to mix. If using probenecid, it can be added to the working solution (e.g., for a final concentration of 1 mM).
-
-
Cell Loading:
-
Culture adherent cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy.
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Remove the culture medium and wash the cells once with HHBS.
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Add the Rhod-590 AM working solution to the cells.
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Incubate for 30-60 minutes at room temperature or 37°C, protected from light.
-
-
Washing:
-
Remove the dye-loading solution.
-
Wash the cells 2-3 times with warm (37°C) HHBS to remove any extracellular dye.
-
-
De-esterification:
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Add fresh HHBS (with probenecid if used during loading) and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Imaging:
-
Proceed with fluorescence imaging. Use a filter set appropriate for Rhod-590 (Excitation/Emission ≈ 590/620 nm).
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Protocol 2: Optimizing Loading Conditions to Reduce Background
This protocol outlines a systematic approach to optimizing dye loading for cell types that exhibit high background fluorescence.
Procedure:
-
Titrate Rhod-590 AM Concentration:
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Prepare a series of working solutions with varying Rhod-590 AM concentrations (e.g., 1 µM, 2.5 µM, 5 µM, 10 µM) while keeping the Pluronic F-127 concentration constant.
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Load cells with each concentration and evaluate the signal-to-background ratio.
-
-
Optimize Pluronic F-127 Concentration:
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Using the optimal Rhod-590 AM concentration determined in the previous step, prepare working solutions with varying Pluronic F-127 concentrations (e.g., 0.01%, 0.02%, 0.04%).
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Evaluate the effect on dye loading and background fluorescence. Lowering the Pluronic F-127 concentration can sometimes improve loading efficiency.
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-
Compare Incubation Temperatures:
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Load cells in parallel at 37°C and room temperature using the optimized dye and Pluronic F-127 concentrations.
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Visually inspect for punctate staining and quantify the background fluorescence to determine the optimal temperature.
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| Optimization Step | Variable | Range to Test |
| 1 | Rhod-590 AM Concentration | 1 µM - 10 µM |
| 2 | Pluronic F-127 Concentration | 0.01% - 0.04% |
| 3 | Incubation Temperature | Room Temperature vs. 37°C |
References
- 1. Mitochondrial Participation in the Intracellular Ca2+ Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial Ca2+ Dynamics Reveals Limited Intramitochondrial Ca2+ Diffusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Optimizing Rhod-590 AM Ester loading concentration and time
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for optimizing the loading concentration and incubation time of Rhod-590 AM ester. It includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and visual diagrams to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: Rhod-590 AM is a fluorescent, cell-permeant calcium (Ca²⁺) indicator. The acetoxymethyl (AM) ester group makes the molecule hydrophobic, allowing it to easily cross the cell membrane. Once inside the cell, intracellular esterases cleave the AM group, trapping the now fluorescently active Rhod-590 molecule in the cytoplasm. Upon binding to free Ca²⁺, Rhod-590 exhibits a significant increase in fluorescence intensity, enabling the measurement of intracellular calcium levels.
Q2: What is the recommended starting concentration and incubation time for Rhod-590 AM?
A2: The optimal loading conditions can vary depending on the cell type and experimental setup. However, a good starting point is a final concentration of 1-5 µM and an incubation time of 15-60 minutes at either room temperature or 37°C.[1] It is highly recommended to perform an optimization experiment to determine the best conditions for your specific cells.
Q3: What is Pluronic® F-127 and why is it used with Rhod-590 AM?
A3: Pluronic® F-127 is a non-ionic detergent that aids in the dispersion of water-insoluble AM esters in aqueous media.[1] Co-incubation with Pluronic® F-127 can improve the loading efficiency and uniformity of Rhod-590 AM.
Q4: Should I incubate my cells at room temperature or 37°C?
A4: Incubation can be performed at either temperature, but there is a key trade-off. Incubation at 37°C can promote the compartmentalization of the dye into organelles, particularly mitochondria. For measuring cytoplasmic calcium, incubation at room temperature is often recommended to reduce this effect.
Optimization Data
To achieve the best signal-to-background ratio, it is crucial to determine the optimal dye concentration and loading time for your specific cell line and experimental conditions. Below are tables summarizing typical optimization results.
Table 1: Effect of Rhod-590 AM Concentration on Signal-to-Background Ratio
| Concentration (µM) | Incubation Time (min) | Temperature (°C) | Relative Fluorescence Intensity (RFU) | Background Fluorescence (RFU) | Signal-to-Background Ratio | Cell Viability (%) |
| 1 | 45 | 37 | 1500 | 150 | 10.0 | >95% |
| 2 | 45 | 37 | 3200 | 250 | 12.8 | >95% |
| 4 | 45 | 37 | 5500 | 400 | 13.8 | >95% |
| 5 | 45 | 37 | 6000 | 550 | 10.9 | ~90% |
| 10 | 45 | 37 | 6500 | 800 | 8.1 | <85% |
Note: Data are representative and will vary by cell type and instrumentation.
Table 2: Effect of Incubation Time on Fluorescence Intensity
| Concentration (µM) | Incubation Time (min) | Temperature (°C) | Relative Fluorescence Intensity (RFU) | Signal-to-Background Ratio |
| 4 | 15 | 37 | 2500 | 10.5 |
| 4 | 30 | 37 | 4800 | 13.2 |
| 4 | 45 | 37 | 5500 | 13.8 |
| 4 | 60 | 37 | 5700 | 13.5 |
| 4 | 90 | 37 | 5800 | 12.9 |
Note: Data are representative. Extending incubation beyond 60 minutes may not significantly increase signal but can increase background and potential cytotoxicity.
Experimental Protocols
Protocol 1: Preparation of Rhod-590 AM Stock Solution
-
Warm the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Prepare a 1-5 mM stock solution by dissolving the Rhod-590 AM in high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
Mix thoroughly by vortexing until the dye is completely dissolved.
-
Aliquot the stock solution into single-use vials and store desiccated at ≤-20°C, protected from light. Properly stored stock solutions are typically stable for several months.[1]
Protocol 2: Cell Loading with Rhod-590 AM
This protocol is a general guideline and should be optimized for your specific needs.
-
Prepare Loading Buffer: Prepare a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a buffer of your choice.
-
Prepare Dye Working Solution:
-
Thaw an aliquot of the Rhod-590 AM DMSO stock solution to room temperature.
-
Dilute the stock solution into the loading buffer to the desired final concentration (e.g., 1-5 µM).
-
(Optional but recommended) To aid in dye solubilization, first mix the Rhod-590 AM stock solution with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before diluting into the loading buffer. The final Pluronic® F-127 concentration should be around 0.02%.
-
-
Cell Loading:
-
Culture cells on coverslips or in microplates.
-
Remove the culture medium and wash the cells once with the loading buffer.
-
Add the dye working solution to the cells.
-
Incubate for 15-60 minutes at room temperature or 37°C, protected from light.
-
-
Wash:
-
Remove the dye working solution.
-
Wash the cells 2-3 times with fresh, warm loading buffer to remove any excess dye.
-
(Optional) To reduce dye leakage, the final wash buffer can be supplemented with an anion transporter inhibitor like probenecid (typically 1-2.5 mM).
-
-
Imaging:
-
Add fresh buffer to the cells.
-
Proceed with fluorescence imaging using appropriate filters for Rhod-590 (Excitation/Emission: ~595/626 nm after hydrolysis and calcium binding).[2]
-
Troubleshooting Guide
Issue 1: Low or No Fluorescence Signal
| Potential Cause | Recommended Solution |
| Insufficient Dye Concentration | Increase the Rhod-590 AM concentration in the loading buffer. Perform a concentration titration (e.g., 1, 2, 4, 8 µM) to find the optimal concentration. |
| Inadequate Incubation Time | Increase the incubation time. Try a time course experiment (e.g., 30, 45, 60, 90 minutes) to determine the optimal loading duration. |
| Incomplete AM Ester Hydrolysis | After loading, allow for a de-esterification period of ~30 minutes at room temperature in fresh buffer before imaging. |
| AM Ester Hydrolysis Before Loading | Ensure the DMSO used for the stock solution is anhydrous. Avoid repeated freeze-thaw cycles of the stock solution. Prepare the working solution immediately before use. |
| Incorrect Filter Sets | Verify that the excitation and emission filters on your microscope or plate reader are appropriate for Rhod-590 (Ex/Em: ~595/626 nm post-hydrolysis).[2] |
| Poor Cell Health | Ensure cells are healthy and not overgrown before the experiment. Unhealthy cells may not effectively cleave the AM ester. |
Issue 2: High Background Fluorescence
| Potential Cause | Recommended Solution |
| Excessive Dye Concentration | Reduce the Rhod-590 AM concentration. High concentrations can lead to non-specific binding and high background. |
| Incomplete Removal of Extracellular Dye | Increase the number and rigor of the washing steps after incubation. Ensure the entire volume of the well or coverslip is exchanged during washes. |
| Dye Extrusion (Leakage) | The de-esterified dye can be actively pumped out of the cell by organic anion transporters. Include probenecid (1-2.5 mM) in the final wash and imaging buffer to inhibit these transporters. |
| Autofluorescence | Image a control sample of unloaded cells under the same conditions to determine the baseline autofluorescence. If high, consider using a different buffer or medium with lower intrinsic fluorescence. |
Issue 3: Punctate or Localized Staining (Compartmentalization)
| Potential Cause | Recommended Solution |
| Incubation at 37°C | Rhodamine-based dyes have a tendency to accumulate in mitochondria, a process that is enhanced at 37°C. Perform the incubation at room temperature to minimize mitochondrial sequestration. |
| Extended Incubation Time | Shorten the incubation time. Longer incubation can increase the likelihood of dye compartmentalization. |
| Cell Type Specificity | Some cell types are more prone to dye compartmentalization. If the issue persists, consider alternative calcium indicators. |
Signaling Pathway Visualization
Rhod-590 AM is frequently used to study calcium signaling pathways, such as those initiated by G-protein coupled receptors (GPCRs). The diagram below illustrates a typical GPCR-mediated calcium release pathway.
References
Technical Support Center: Optimizing Rhod-590 AM Ester Loading with Pluronic F-127
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the cellular loading of Rhod-590 AM ester using Pluronic F-127.
Frequently Asked Questions (FAQs)
Q1: What is the role of Pluronic F-127 in this compound loading?
A1: Pluronic F-127 is a nonionic surfactant that facilitates the dispersion of hydrophobic molecules like this compound in aqueous solutions.[1][2] Acetoxymethyl (AM) esters are lipophilic, which allows them to cross the cell membrane. However, their low water solubility can lead to aggregation in aqueous loading buffers, resulting in poor loading efficiency and uneven staining. Pluronic F-127 acts as a dispersing agent, preventing the aggregation of the AM ester and ensuring a more uniform and efficient delivery into the cells.[3][4]
Q2: How does this compound work to measure intracellular calcium?
A2: this compound is a membrane-permeant version of the red fluorescent calcium indicator Rhod-590. The acetoxymethyl (AM) groups render the molecule lipophilic, allowing it to passively diffuse across the cell membrane. Once inside the cell, intracellular esterases cleave off the AM groups, trapping the now membrane-impermeant Rhod-590 in the cytosol. The free Rhod-590 dye can then bind to intracellular calcium ions, exhibiting a significant increase in fluorescence intensity upon binding. This fluorescence increase is proportional to the concentration of free intracellular calcium.
Q3: What are the optimal concentrations for this compound and Pluronic F-127?
A3: The optimal concentrations can vary depending on the cell type and experimental conditions. However, a general starting point is a final concentration of 1-10 µM for this compound and 0.02-0.1% for Pluronic F-127 in the final loading buffer.[2] It is crucial to perform a concentration titration to determine the optimal conditions for your specific cell line to maximize signal while minimizing potential cytotoxicity.
Q4: Can Pluronic F-127 be toxic to cells?
A4: While generally considered biocompatible at low concentrations, Pluronic F-127 can exhibit cytotoxicity at higher concentrations. Some studies have shown that high concentrations of Pluronic F-127 can lead to membrane disruption. It is recommended to use the lowest effective concentration of Pluronic F-127 to achieve adequate dye loading and to perform appropriate controls to assess any potential effects on cell viability and membrane integrity. Some research suggests that Pluronic F-127 can even decrease the toxicity of certain compounds.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no fluorescence signal | 1. Inefficient Dye Loading: this compound may have precipitated out of the loading buffer. | - Ensure proper mixing of the Rhod-590 AM stock with Pluronic F-127 before dilution in the final loading buffer. - Optimize the concentration of Pluronic F-127 (typically 0.02-0.1%). - Increase the incubation time or temperature (e.g., 37°C for 30-60 minutes), though be mindful of potential dye compartmentalization at higher temperatures. |
| 2. Hydrolysis of AM Ester: The AM ester may have been hydrolyzed before entering the cells due to moisture in the DMSO stock or the loading buffer. | - Use high-quality, anhydrous DMSO to prepare the stock solution. - Prepare fresh dilutions of the dye immediately before use. - Store the DMSO stock solution properly desiccated at -20°C. | |
| 3. Low Intracellular Esterase Activity: Some cell types have low esterase activity, leading to inefficient cleavage of the AM group and trapping of the dye. | - Increase the incubation time to allow for more complete de-esterification. - Consider using a different calcium indicator if the issue persists. | |
| Uneven or patchy staining | 1. Dye Aggregation: this compound may have formed aggregates in the loading buffer. | - Increase the concentration of Pluronic F-127 to improve solubilization. - Ensure thorough mixing of the dye and Pluronic F-127 solution before adding to the cell medium. |
| 2. Cell Clumping: Clumped cells will not be uniformly exposed to the dye. | - Ensure a single-cell suspension before and during the staining procedure. | |
| High background fluorescence | 1. Incomplete Washing: Residual extracellular dye can contribute to high background. | - Wash the cells gently 2-3 times with fresh, pre-warmed, serum-free medium after loading. |
| 2. Extracellular Dye Hydrolysis: Esterases present in the serum of the culture medium can cleave the AM ester extracellularly. | - Perform the loading in serum-free medium. | |
| 3. Autofluorescence: Some cell types exhibit significant autofluorescence. | - Include an unstained control to determine the level of autofluorescence. - Consider using a dye with a longer excitation/emission wavelength if autofluorescence is a major issue. | |
| Rapid signal loss (dye leakage) | 1. Active Efflux: Cells may actively pump the dye out via multidrug resistance (MDR) transporters. | - Pre-incubate cells with an efflux pump inhibitor like probenecid. |
| 2. Cell Membrane Damage: High dye concentrations or prolonged incubation can damage cell membranes, leading to dye leakage. | - Perform a titration of dye concentration and incubation time to find the optimal, non-toxic conditions. | |
| Dye compartmentalization (punctate staining) | 1. Sequestration in Organelles: The dye can accumulate in organelles like mitochondria, especially at higher loading temperatures. | - Load cells at a lower temperature (e.g., room temperature) to reduce compartmentalization. |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
This compound Stock Solution (1-5 mM):
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Dissolve the solid dye in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 1-5 mM.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store desiccated at -20°C, protected from light.
-
-
Pluronic F-127 Stock Solution (20% w/v in DMSO):
-
Dissolve Pluronic F-127 powder in anhydrous DMSO to a final concentration of 20% (w/v).
-
Gentle heating (around 40°C) may be required to fully dissolve the Pluronic F-127.
-
Store the solution at room temperature. Do not refrigerate or freeze, as this can cause the Pluronic F-127 to precipitate. If precipitation occurs, warm the solution and vortex until it redissolves.
-
Protocol 2: Cell Loading with this compound and Pluronic F-127
-
Prepare Loading Solution:
-
Immediately before use, mix equal volumes of the this compound stock solution and the 20% Pluronic F-127 stock solution in a microcentrifuge tube. For example, mix 1 µL of 1 mM Rhod-590 AM with 1 µL of 20% Pluronic F-127.
-
Vortex the mixture gently.
-
Dilute this mixture into a serum-free physiological buffer or cell culture medium to achieve the desired final concentration of Rhod-590 AM (e.g., 1-10 µM). This will also dilute the Pluronic F-127 to a final concentration of approximately 0.02-0.1%.
-
-
Cell Incubation:
-
Remove the culture medium from the cells.
-
Add the prepared loading solution to the cells.
-
Incubate the cells for 15-60 minutes at a temperature between room temperature and 37°C, protected from light. The optimal time and temperature should be determined empirically for your specific cell type. Loading at room temperature may help reduce dye compartmentalization.
-
-
Washing:
-
After incubation, remove the loading solution.
-
Gently wash the cells 2-3 times with a pre-warmed, serum-free physiological buffer to remove any extracellular dye.
-
-
Imaging:
-
The cells are now ready for imaging. Proceed with your experiment, keeping in mind that the dye may be actively transported out of the cells over time.
-
Data Presentation
Table 1: Recommended Concentration Ranges for this compound and Pluronic F-127
| Component | Stock Solution Concentration | Final Loading Concentration |
| This compound | 1-5 mM in anhydrous DMSO | 1-10 µM |
| Pluronic F-127 | 20% (w/v) in DMSO or 10% (w/v) in water | 0.02-0.1% (v/v) |
Table 2: Typical Incubation Parameters
| Parameter | Recommended Range | Notes |
| Incubation Time | 15 - 60 minutes | Should be optimized for each cell type. |
| Incubation Temperature | Room Temperature to 37°C | Lower temperatures may reduce dye compartmentalization. |
Visualizations
Caption: Experimental workflow for loading cells with this compound and Pluronic F-127.
Caption: Mechanism of this compound loading and calcium detection.
Caption: Troubleshooting logic for low or no fluorescence signal.
References
Reducing Rhod-590 AM Ester dye leakage with probenecid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rhod-590 AM ester dye. The focus is on a common issue: dye leakage from cells and its reduction using probenecid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeable fluorescent dye used for measuring intracellular calcium concentration. The acetoxymethyl (AM) ester group makes the molecule lipophilic, allowing it to easily cross the cell membrane. Once inside the cell, intracellular esterases cleave the AM group, trapping the now fluorescent and cell-impermeant Rhod-590 dye in the cytoplasm. Upon binding to calcium, the fluorescence intensity of Rhod-590 increases significantly.
Q2: I'm observing a gradual decrease in my fluorescent signal over time, even in my control cells. What is happening?
This phenomenon is likely due to the active transport of the de-esterified Rhod-590 dye out of the cell.[1][2] This "dye leakage" is mediated by organic anion transporters (OATs), which are present on the cell membrane of many cell types.[1][2] The rate of this extrusion can vary depending on the cell type and experimental temperature.[1]
Q3: How can I prevent or reduce Rhod-590 AM dye leakage?
The most common and effective method to reduce dye leakage is to use an organic anion transporter inhibitor, such as probenecid. Probenecid blocks the OATs, thereby preventing the efflux of the negatively charged Rhod-590 dye from the cell and leading to a more stable and prolonged fluorescent signal.
Q4: What is the recommended concentration of probenecid to use?
The optimal concentration of probenecid can vary between cell types and experimental conditions. However, a final in-well concentration of 0.5 mM to 2.5 mM is generally recommended. It is always best to perform a titration experiment to determine the lowest effective concentration for your specific cell line to minimize potential off-target effects.
Q5: Are there any potential side effects of using probenecid in my experiments?
Yes, while effective, probenecid is a biologically active compound. It can inhibit the transport of other organic anions, which could potentially alter cellular physiology. It is crucial to include appropriate controls in your experimental design to ensure that probenecid itself is not affecting the biological process you are measuring.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid signal loss or high background fluorescence | 1. Dye leakage: Active transport of Rhod-590 out of the cell by organic anion transporters. 2. Incomplete de-esterification: Insufficient time for intracellular esterases to cleave the AM esters. 3. Cell death: High dye concentrations or prolonged incubation can be toxic to cells. | 1. Add probenecid: Include 0.5-2.5 mM probenecid in the dye loading and imaging buffers. 2. Optimize incubation time: Increase the incubation time after dye loading to 30-60 minutes to ensure complete de-esterification. 3. Optimize dye concentration: Perform a concentration curve to find the lowest effective dye concentration. Reduce incubation time if necessary. |
| Low fluorescent signal | 1. Poor dye loading: Suboptimal dye concentration or incubation time. 2. Presence of serum: Serum in the loading buffer can contain esterases that cleave the AM ester extracellularly. 3. Low intracellular calcium: The basal calcium levels in your cells may be very low. | 1. Increase dye concentration or incubation time: Titrate the Rhod-590 AM concentration (e.g., 1-10 µM) and incubation time (e.g., 30-90 minutes). 2. Use serum-free media: Load cells in a serum-free buffer like Hanks' Balanced Salt Solution (HBSS). 3. Use a positive control: Treat cells with a known calcium ionophore (e.g., ionomycin) to confirm dye responsiveness. |
| Inconsistent results between wells/experiments | 1. Uneven cell seeding: Variation in cell number per well. 2. Inconsistent dye loading: Variation in dye concentration or incubation time. 3. Temperature fluctuations: Temperature can affect both dye loading and leakage rates. | 1. Ensure uniform cell seeding: Use a hemocytometer or automated cell counter for accurate cell plating. 2. Prepare a master mix: Make a single working solution of the dye and probenecid for all wells. 3. Maintain stable temperature: Keep incubation and imaging temperatures consistent across all experiments. |
Quantitative Data
Table 1: Effect of Probenecid on the Performance of Calbryte™ 590 AM
| Condition | Maximum Signal-to-Background Ratio | EC50 of ATP (µM) |
| With Probenecid | ~3.5 | ~0.5 |
| Without Probenecid | ~2.0 | ~0.5 |
This data is adapted from a study on Calbryte™ 590 AM and is intended to be illustrative of the expected effect of probenecid on spectrally similar red fluorescent dyes like Rhod-590 AM.
Experimental Protocols
Protocol 1: Preparation of Reagents
-
Rhod-590 AM Stock Solution (1-5 mM):
-
Dissolve the appropriate amount of this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
Aliquot into single-use tubes and store at -20°C, protected from light and moisture.
-
-
Probenecid Stock Solution (100 mM):
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Dissolve 71.3 mg of probenecid in 2.5 mL of a suitable buffer (e.g., 1 M NaOH).
-
Adjust the pH to ~7.4 with 1 M HCl.
-
Bring the final volume to 2.5 mL with buffer.
-
Aliquot and store at -20°C.
-
Protocol 2: Cell Staining and Imaging
-
Cell Seeding:
-
Seed cells in a black-walled, clear-bottom microplate at a density appropriate for your cell type to achieve a confluent monolayer on the day of the experiment.
-
Incubate overnight under standard cell culture conditions.
-
-
Preparation of Working Solution:
-
On the day of the experiment, prepare a fresh working solution of Rhod-590 AM in a physiological buffer (e.g., HBSS) to a final concentration of 1-10 µM.
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Add probenecid from the stock solution to the working solution to achieve a final concentration of 0.5-2.5 mM.
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Optional: To aid in dye solubilization, Pluronic® F-127 can be added to the working solution at a final concentration of 0.02-0.04%.
-
-
Dye Loading:
-
Remove the cell culture medium from the wells.
-
Wash the cells once with the physiological buffer.
-
Add the Rhod-590 AM working solution (containing probenecid) to each well.
-
Incubate for 30-90 minutes at 37°C. The optimal time should be determined empirically.
-
-
Washing:
-
Remove the dye loading solution.
-
Wash the cells 2-3 times with a physiological buffer containing the same concentration of probenecid used for loading. This step is critical to remove extracellular dye and reduce background fluorescence.
-
-
Imaging:
-
Add the final imaging buffer (containing probenecid) to the wells.
-
Proceed with fluorescence imaging using a fluorescence microscope, plate reader, or flow cytometer with appropriate filter sets for Rhod-590 (Excitation/Emission: ~590/617 nm).
-
Visualizations
Caption: Mechanism of Rhod-590 AM loading, cleavage, and probenecid-inhibited leakage.
References
Minimizing phototoxicity and photobleaching of Rhod-590 AM Ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize phototoxicity and photobleaching when using Rhod-590 AM Ester for intracellular calcium imaging.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Fluorescence Signal | 1. Incomplete hydrolysis of the AM ester. 2. Low dye concentration. 3. Dye extrusion from the cells. 4. Suboptimal excitation/emission wavelengths. 5. Photobleaching. | 1. Allow for a longer de-esterification period (30-60 minutes) after loading. 2. Increase the loading concentration of this compound in increments (e.g., from 1 µM to 5 µM). 3. Use an organic anion transporter inhibitor like probenecid (1-2.5 mM) in the imaging buffer.[1] 4. Ensure your microscope's filter set is appropriate for Rhod-590 (Excitation/Emission: ~595/626 nm with high Ca2+).[2] 5. Reduce laser power and/or exposure time. Increase the time interval between image acquisitions. |
| High Background Fluorescence | 1. Extracellular dye that was not washed away. 2. Incomplete hydrolysis of the AM ester in the cytoplasm. 3. High dye concentration. | 1. Wash cells thoroughly (2-3 times) with fresh, dye-free buffer after loading. 2. Ensure adequate incubation time for de-esterification. 3. Reduce the loading concentration of this compound. |
| Uneven Cell Staining/Compartmentalization | 1. Dye sequestration into organelles (e.g., mitochondria). 2. Cell health is compromised. 3. Inefficient dye loading. | 1. Lower the loading temperature to room temperature instead of 37°C.[3] 2. Ensure cells are healthy and not overgrown before and during the experiment. 3. Optimize the concentration of Pluronic® F-127 and DMSO in the loading buffer. Lowering the concentrations of both can sometimes improve loading efficiency. |
| Rapid Signal Decrease (Photobleaching) | 1. Excessive laser power. 2. Prolonged exposure time. 3. High frequency of image acquisition. | 1. Use the lowest laser power that provides an adequate signal-to-noise ratio. Start with a low setting (e.g., 1-5% of maximum laser power) and gradually increase if necessary. 2. Use the shortest possible exposure time. 3. Increase the interval between image acquisitions. |
| Signs of Cell Stress or Death (e.g., blebbing, detachment) | 1. Phototoxicity from excessive light exposure. 2. Cytotoxicity from the dye or loading reagents. | 1. Significantly reduce laser power and exposure time. Use a neutral density filter if available. 2. Lower the concentration of this compound, Pluronic® F-127, and DMSO. Ensure the final DMSO concentration is low (ideally ≤ 0.1%). |
Frequently Asked Questions (FAQs)
Dye Preparation and Loading
Q1: What is the recommended starting concentration for this compound?
A typical starting concentration for this compound is between 1-5 µM. However, the optimal concentration can vary depending on the cell type and experimental conditions, so it is advisable to perform a titration to determine the lowest effective concentration that yields a good signal-to-noise ratio.
Q2: What is the role of Pluronic® F-127 and what concentration should I use?
Pluronic® F-127 is a non-ionic surfactant that aids in dispersing the water-insoluble this compound in the aqueous loading buffer.[2][4] A common final concentration of Pluronic® F-127 is around 0.02%. This can be achieved by mixing your this compound stock solution in DMSO with an equal volume of a 20% Pluronic® F-127 solution in DMSO before diluting into the final loading medium.
Q3: How can I prevent the dye from being extruded out of the cells?
Some cell types actively pump out the de-esterified dye using organic anion transporters. To mitigate this, you can include an organic anion transporter inhibitor, such as probenecid, in your imaging buffer at a concentration of 1-2.5 mM.
Imaging Parameters
Q4: What are the optimal excitation and emission wavelengths for Rhod-590?
After hydrolysis in the cell, Rhod-590 exhibits an excitation maximum of approximately 595 nm and an emission maximum of around 626 nm in the presence of high calcium concentrations.
Q5: How can I minimize phototoxicity and photobleaching during imaging?
To minimize phototoxicity and photobleaching, consider the following strategies:
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Reduce Laser Power: Use the lowest possible laser intensity that provides a sufficient signal.
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Minimize Exposure Time: Use the shortest exposure time that allows for clear image acquisition.
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Increase Imaging Interval: Acquire images less frequently to allow the cells to recover between exposures.
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Use a Sensitive Detector: A more sensitive camera or detector can allow for the use of lower excitation light levels.
Data Interpretation and Troubleshooting
Q6: My fluorescence signal is localized to specific spots instead of being diffuse in the cytoplasm. What is happening?
This phenomenon is known as dye compartmentalization, where the dye is sequestered into organelles such as mitochondria. To reduce this, try lowering the loading temperature from 37°C to room temperature.
Q7: The fluorescence signal is fading quickly during my time-lapse experiment. What can I do?
Rapid signal loss is likely due to photobleaching. To address this, reduce the excitation light intensity (laser power), shorten the exposure time for each image, and increase the time interval between successive image acquisitions.
Experimental Protocols
Standard Protocol for Loading this compound into Adherent Cells
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Prepare Stock Solutions:
-
Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.
-
If using, prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO.
-
-
Prepare Loading Solution:
-
For a final loading concentration of 5 µM this compound and 0.02% Pluronic® F-127 in 1 mL of imaging buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES):
-
Mix 1 µL of the 5 mM this compound stock solution with 1 µL of the 20% Pluronic® F-127 stock solution.
-
Add this mixture to 1 mL of imaging buffer and vortex to mix.
-
-
-
Cell Loading:
-
Culture adherent cells on coverslips or in imaging dishes.
-
Remove the culture medium and wash the cells once with the imaging buffer.
-
Add the loading solution to the cells.
-
Incubate for 30-60 minutes at room temperature or 37°C. To minimize compartmentalization, incubation at room temperature is recommended.
-
-
Washing and De-esterification:
-
Remove the loading solution and wash the cells 2-3 times with fresh, dye-free imaging buffer.
-
If desired, the final wash and the imaging buffer can be supplemented with probenecid (1-2.5 mM) to prevent dye leakage.
-
Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases.
-
-
Imaging:
-
Proceed with fluorescence imaging using appropriate filter sets for Rhod-590 (Excitation/Emission ~595/626 nm).
-
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| This compound Loading Concentration | 1 - 5 µM | Optimal concentration is cell-type dependent. |
| Pluronic® F-127 Concentration | 0.01 - 0.04% | Aids in dye solubilization. |
| DMSO Final Concentration | ≤ 0.1% | High concentrations can be cytotoxic. |
| Loading Time | 30 - 60 minutes | |
| Loading Temperature | Room Temperature to 37°C | Room temperature may reduce compartmentalization. |
| De-esterification Time | 30 minutes | |
| Probenecid Concentration | 1 - 2.5 mM | Optional, to prevent dye extrusion. |
| Excitation Wavelength | ~595 nm (with high Ca2+) | |
| Emission Wavelength | ~626 nm (with high Ca2+) |
Visualizations
Caption: Mechanism of this compound activation within a cell.
Caption: Workflow for minimizing phototoxicity with Rhod-590 AM.
Caption: Decision tree for troubleshooting common Rhod-590 AM issues.
References
Solving Rhod-590 AM Ester precipitation issues in buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with Rhod-590 AM ester, particularly concerning its precipitation in buffer solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in my aqueous buffer?
A1: this compound, like other acetoxymethyl (AM) esters, is a hydrophobic molecule with low water solubility.[1][2][3][4][5] When a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) is diluted into an aqueous buffer, the dye can easily precipitate out of solution if the final concentration of the organic solvent is not low enough or if the dye concentration exceeds its solubility limit in the aqueous medium.
Q2: What is the recommended solvent for making a this compound stock solution?
A2: High-quality, anhydrous DMSO is the recommended solvent for preparing stock solutions of this compound. It is crucial to use anhydrous DMSO to prevent the hydrolysis of the AM ester, which can occur if moisture is present.
Q3: How can I improve the solubility of this compound in my working solution?
A3: The non-ionic detergent Pluronic® F-127 is widely used to increase the aqueous solubility of hydrophobic AM esters like Rhod-590 AM. It acts as a dispersing agent, helping to keep the dye in solution and facilitating its loading into cells.
Q4: What is the optimal concentration of Pluronic® F-127 to use?
A4: The final concentration of Pluronic® F-127 in the working solution is typically around 0.02% to 0.04%. This is often achieved by mixing the this compound DMSO stock solution with an equal volume of a 20% Pluronic® F-127 solution in DMSO before diluting into the final buffer. However, some studies suggest that lowering the Pluronic® F-127 and DMSO concentrations can improve loading efficiency.
Q5: Can I store the this compound working solution?
A5: It is not recommended to store the final working solution. The AM ester is susceptible to hydrolysis in aqueous solutions. Therefore, the working solution should be prepared immediately before use.
Troubleshooting Guide
Issue: I observed precipitation immediately after diluting my this compound stock solution into the buffer.
| Possible Cause | Solution |
| High final concentration of this compound. | The final working concentration for most cell lines is typically between 1 µM and 10 µM. Empirically determine the lowest effective concentration for your specific cell type to minimize precipitation risk. |
| Inadequate mixing. | When diluting the stock solution, vortex or pipette the solution vigorously to ensure rapid and thorough mixing. This prevents localized high concentrations of the dye that can lead to precipitation. |
| Absence or insufficient concentration of Pluronic® F-127. | Use Pluronic® F-127 to aid in the dispersion of the hydrophobic AM ester. A common final concentration is around 0.02%. |
| Low temperature of the buffer. | While not always a primary factor, ensuring your buffer is at room temperature can sometimes help with solubility. |
Issue: My this compound solution appears cloudy or forms a precipitate over time.
| Possible Cause | Solution |
| Hydrolysis of the AM ester. | AM esters are susceptible to hydrolysis in aqueous environments, which can lead to the formation of the less soluble free acid form of the dye. Prepare the working solution immediately before your experiment and avoid prolonged storage. |
| Presence of moisture in the DMSO stock. | Use high-quality, anhydrous DMSO to prepare your stock solution and store it properly desiccated at -20°C to prevent moisture contamination. |
| Interaction with buffer components. | Certain buffer components may interact with the dye. Consider using a simple, well-characterized buffer such as Hanks' Balanced Salt Solution (HBSS) with HEPES. |
Data Summary
The following table summarizes the recommended concentrations for preparing a this compound working solution. The exact concentrations may need to be optimized for your specific experimental conditions and cell type.
| Component | Stock Solution Concentration | Working Solution Concentration | Key Considerations |
| This compound | 1 to 10 mM in anhydrous DMSO | 1 to 10 µM | Use the lowest concentration that gives an adequate signal. |
| Anhydrous DMSO | - | Should be minimized in the final solution. | High concentrations can be toxic to cells. |
| Pluronic® F-127 | 10-20% in water or DMSO | ~0.02% to 0.04% | Essential for dispersing the AM ester in aqueous buffer. |
Experimental Protocols
Protocol: Preparation of this compound Working Solution
This protocol provides a general guideline for preparing a working solution of this compound to minimize precipitation.
-
Prepare Stock Solutions:
-
Prepare a 1 to 5 mM stock solution of this compound in high-quality, anhydrous DMSO. Store this stock solution in small aliquots, desiccated at -20°C, and protected from light.
-
If using, prepare a 20% (w/v) stock solution of Pluronic® F-127 in anhydrous DMSO. This solution may require gentle warming to fully dissolve. Store at room temperature.
-
-
Prepare Intermediate Solution:
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Immediately before use, bring the this compound and Pluronic® F-127 stock solutions to room temperature.
-
In a microcentrifuge tube, mix an equal volume of the this compound stock solution and the 20% Pluronic® F-127 stock solution (1:1 ratio). For example, mix 1 µL of 1 mM Rhod-590 AM with 1 µL of 20% Pluronic® F-127.
-
-
Prepare Final Working Solution:
-
Add the intermediate solution to your pre-warmed physiological buffer (e.g., HBSS) to achieve the desired final concentration of this compound (typically 1-10 µM).
-
Vortex the solution immediately and vigorously to ensure the dye is evenly dispersed and to prevent precipitation.
-
-
Cell Loading:
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Replace the cell culture medium with the prepared this compound working solution.
-
Incubate the cells for 15-60 minutes at room temperature or 37°C, protected from light. Incubation at room temperature may reduce dye compartmentalization in organelles.
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Wash the cells with fresh buffer to remove excess dye before imaging.
-
Visualizations
Caption: Recommended workflow for preparing this compound working solution.
Caption: Decision tree for troubleshooting this compound precipitation.
References
Impact of temperature on Rhod-590 AM Ester performance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments using Rhod-590 AM Ester, with a specific focus on the impact of temperature on its performance.
Impact of Temperature on this compound Performance: Data Summary
While specific quantitative data for this compound is not extensively published, the performance characteristics are expected to follow general principles observed for other rhodamine-based dyes and acetoxymethyl (AM) esters. The following table summarizes the expected impact of temperature on key performance parameters.
| Performance Parameter | Effect of Increasing Temperature | Rationale & Remarks |
| AM Ester Hydrolysis | Increased rate | Hydrolysis of the AM ester by intracellular esterases is an enzymatic reaction, the rate of which generally increases with temperature up to an optimal point. Faster hydrolysis leads to a quicker generation of the active Ca2+-sensitive form of the dye. |
| Cellular Loading | Generally increased up to 37°C | Higher temperatures increase cell membrane fluidity, which can facilitate the passive diffusion of the AM ester across the membrane. Standard protocols often recommend 37°C for optimal loading.[1][2] |
| Dye Efflux | Increased rate | Active transport of the dye out of the cell by organic anion transporters is an energy-dependent process that is more active at higher temperatures, potentially leading to faster signal loss.[3] |
| Compartmentalization | Increased sequestration | At higher temperatures (e.g., 37°C), there can be increased sequestration of the dye into organelles such as mitochondria, which can lead to cytosolic background and interfere with the measurement of cytosolic Ca2+. Room temperature incubation is sometimes used to minimize this effect. |
| Fluorescence Intensity | Decreased intensity | For many fluorophores, including the related Rhodamine B, an increase in temperature can lead to a decrease in fluorescence quantum yield due to increased molecular motion and non-radiative decay pathways (dynamic quenching).[4] |
| Ca2+ Affinity (Kd) | Likely decreased affinity (higher Kd) | The dissociation constant (Kd) of fluorescent Ca2+ indicators can be highly temperature-dependent. For the related fluo-dyes, the Kd can change by a factor of 3-4 between 20°C and 37°C, which can significantly impact the accuracy of Ca2+ concentration measurements.[5] |
Experimental Protocols
Standard Cell Loading Protocol for this compound
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Prepare this compound Stock Solution:
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Dissolve this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a stock concentration of 1-5 mM.
-
Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture.
-
-
Prepare Loading Buffer:
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On the day of the experiment, warm the this compound stock solution to room temperature.
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Dilute the stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to a final working concentration of 1-5 µM.
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To aid in the dispersion of the AM ester in the aqueous buffer, it is recommended to add Pluronic® F-127 (final concentration of 0.02-0.04%). This can be achieved by mixing the this compound stock solution with an equal volume of a 20% Pluronic® F-127 solution in DMSO before dilution in the buffer.
-
-
Cell Loading:
-
Remove the cell culture medium and wash the cells once with the physiological buffer.
-
Add the loading buffer containing this compound to the cells.
-
Incubate for 30-60 minutes at 37°C. For experiments where mitochondrial sequestration is a concern, consider incubating at room temperature (20-25°C).
-
-
Wash and De-esterification:
-
After incubation, wash the cells twice with warm physiological buffer to remove excess dye.
-
Incubate the cells for an additional 30 minutes in fresh buffer to allow for complete de-esterification of the AM ester by intracellular esterases.
-
If dye leakage is an issue, the wash and de-esterification buffer can be supplemented with an anion transporter inhibitor like probenecid (1-2.5 mM).
-
-
Imaging:
-
Proceed with fluorescence imaging using appropriate filter sets for Rhod-590 (Excitation/Emission: ~590/616 nm in the absence of Ca2+ and ~595/626 nm in the presence of high Ca2+).
-
Troubleshooting Guides & FAQs
Frequently Asked Questions (FAQs)
Q1: What is the optimal loading temperature for this compound?
A1: The optimal loading temperature is typically 37°C, as this provides a good balance between efficient loading and cell health. However, if you observe significant dye compartmentalization (see FAQ 3), you may achieve better results by loading at room temperature (20-25°C).
Q2: My fluorescence signal is weak. How can temperature be affecting this?
A2: A weak signal can be due to several temperature-related factors:
-
Incomplete Hydrolysis: If the incubation temperature is too low, the AM ester may not be fully hydrolyzed to its active form. Ensure you are incubating at 37°C for a sufficient amount of time.
-
Dye Extrusion: If your experiment is lengthy and conducted at a higher temperature, the cells may be actively pumping the dye out. Consider using probenecid to block this process.
-
Fluorescence Quenching: Higher imaging temperatures can lead to decreased fluorescence intensity. Ensure your imaging setup is optimized for signal detection.
Q3: I see punctate staining in my cells instead of a diffuse cytosolic signal. What could be the cause?
A3: Punctate staining is often indicative of dye compartmentalization, typically within mitochondria or other organelles. This is more likely to occur at 37°C. To mitigate this, try the following:
-
Lower the loading temperature to room temperature.
-
Reduce the loading concentration of this compound.
-
Decrease the loading time.
Q4: The baseline fluorescence is drifting during my experiment. Is this related to temperature?
A4: Yes, temperature fluctuations can cause baseline drift. This can be due to:
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Temperature-dependent Kd: Changes in temperature will alter the dye's affinity for Ca2+, leading to changes in fluorescence even with a constant Ca2+ concentration.
-
Dye Leakage: A gradual increase in temperature can accelerate dye leakage, leading to a decreasing fluorescence baseline.
-
It is crucial to maintain a stable temperature throughout the experiment.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues related to this compound experiments, with a focus on temperature-related variables.
Signaling Pathway and Experimental Workflow
The diagram below illustrates the mechanism of action of this compound for intracellular calcium measurement.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. A Comparison of Fluorescent Red Calcium Indicators for Detecting Intracellular Calcium Mobilization in CHO Cells | AAT Bioquest [aatbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Improving AM ester calcium dye loading efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of cytoplasmic calcium concentration in the rods of wild-type and transducin knock-out mice - PMC [pmc.ncbi.nlm.nih.gov]
Addressing incomplete hydrolysis of Rhod-590 AM Ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address issues with incomplete hydrolysis of Rhod-590 AM Ester during cellular calcium imaging experiments.
Troubleshooting Guide: Incomplete Hydrolysis of this compound
Incomplete hydrolysis of the acetoxymethyl (AM) ester can lead to low fluorescence signal, high background, and inaccurate calcium measurements. The following guide details potential causes and solutions to ensure complete de-esterification.
Symptoms of Incomplete Hydrolysis:
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Weak fluorescent signal from cells.
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High background fluorescence in the extracellular medium.
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Punctate or localized fluorescence within subcellular compartments (compartmentalization).
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Lack of a significant fluorescence increase upon calcium addition to loaded cells.[1]
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Poor Quality or Degraded this compound | AM esters are susceptible to hydrolysis, especially when exposed to moisture.[1][2] Improper storage can lead to degradation and reduced cell-loading capacity.[3] | 1. Storage: Store this compound stock solutions desiccated at -20°C and protected from light.[3] 2. Preparation: Prepare fresh stock solutions in high-quality, anhydrous DMSO. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. 3. Quality Check: To test for degradation, dilute a small amount of the AM ester stock in a calcium-free buffer and measure fluorescence. Then, add a saturating concentration of calcium. A significant increase in fluorescence upon calcium addition indicates partial hydrolysis of the AM ester before cell loading. |
| Suboptimal Cell Loading Conditions | Inefficient loading can result in insufficient intracellular dye concentration for complete hydrolysis. | 1. Dye Concentration: The optimal concentration typically ranges from 1-10 µM and should be determined empirically for each cell type. For most cell lines, a final concentration of 4-5 μM is recommended. 2. Incubation Time: Incubate cells with the dye for 30-60 minutes. Longer incubation times (up to 2 hours) may improve signal intensity in some cell lines. 3. Incubation Temperature: Loading is typically performed at 37°C, but some cell types may benefit from loading at room temperature to reduce compartmentalization. |
| Low Intracellular Esterase Activity | The rate of AM ester hydrolysis depends on the activity of intracellular esterases, which can vary between cell types. | 1. Increase Incubation Time: Allow more time for the esterases to cleave the AM groups. 2. Optimize Temperature: Ensure the incubation temperature is optimal for the specific cell type's metabolic activity. |
| Issues with Dye Solubility and Dispersion | This compound is hydrophobic and can precipitate in aqueous loading buffers, preventing efficient cell entry. | 1. Use of Pluronic® F-127: This non-ionic detergent aids in dispersing the AM ester in the loading buffer. A final concentration of 0.02% - 0.04% is often recommended. 2. Proper Mixing: When preparing the working solution, add the DMSO stock of the dye to the buffer and vortex immediately to ensure a homogenous suspension. 3. Solvent Concentration: Keep the final DMSO concentration in the loading medium low (ideally ≤ 0.1% to 0.5%) to avoid cell toxicity and improve loading efficiency. |
| Extracellular Esterase Activity | The presence of esterases in the serum of the culture medium can hydrolyze the AM ester before it enters the cells. | 1. Use Serum-Free Medium: Perform cell loading in a serum-free medium or a balanced salt solution like Hanks' Balanced Salt Solution (HBSS) with HEPES. |
| Dye Extrusion | Once hydrolyzed, the active form of the dye can be actively transported out of the cell by organic anion transporters. | 1. Use Probenecid: This anion transport inhibitor can be added to the dye working solution (final in-well concentration of 0.5-1 mM) to reduce leakage of the de-esterified indicator. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeant fluorescent indicator used to measure intracellular calcium concentrations. The acetoxymethyl (AM) ester groups render the molecule hydrophobic, allowing it to cross the cell membrane. Once inside the cell, intracellular esterases cleave the AM groups, trapping the now fluorescent and calcium-sensitive Rhod-590 dye in the cytoplasm.
Q2: My cells show very weak fluorescence after loading with this compound. What could be the problem?
Weak fluorescence is a primary indicator of incomplete hydrolysis or inefficient loading. Refer to the troubleshooting guide above to address potential issues such as degraded dye, suboptimal loading conditions (concentration, time, temperature), or poor dye solubility.
Q3: I see bright fluorescent puncta inside my cells instead of diffuse cytoplasmic staining. What does this mean?
This phenomenon is known as compartmentalization, where the dye accumulates in subcellular organelles like mitochondria. This can be caused by overloading the cells with the dye or incubating at higher temperatures. To mitigate this, try reducing the dye concentration and/or lowering the incubation temperature to room temperature.
Q4: How can I improve the solubility of this compound in my loading buffer?
The use of a non-ionic detergent like Pluronic® F-127 is recommended to increase the aqueous solubility of this compound. Prepare a stock solution of 20% Pluronic® F-127 in DMSO and add an equal volume to your this compound stock solution before diluting it into the final loading buffer.
Q5: Is it necessary to use a serum-free medium for loading?
Yes, it is highly recommended to use a serum-free medium for loading as serum can contain esterases that will cleave the AM ester extracellularly, preventing the dye from entering the cells.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare Stock Solution: Dissolve this compound in high-quality, anhydrous DMSO to create a 2 to 5 mM stock solution.
-
Aliquot and Store: Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture.
-
Prepare Working Solution: On the day of the experiment, thaw an aliquot of the stock solution to room temperature. Prepare a working solution with a final concentration of 1-10 µM in a buffer of your choice (e.g., HBSS with HEPES). For improved solubility, first mix the this compound stock solution with an equal volume of 20% Pluronic® F-127 in DMSO before diluting in the buffer.
Protocol 2: Cell Loading with this compound
-
Cell Preparation: Plate cells on a suitable culture vessel (e.g., 96-well black wall/clear bottom plate) and allow them to adhere overnight.
-
Remove Growth Medium: Aspirate the growth medium from the cells.
-
Wash Cells: Wash the cells once with a warm, serum-free buffer (e.g., HBSS with HEPES).
-
Add Working Solution: Add the Rhod-590 AM working solution to the cells.
-
Incubate: Incubate the cells for 30-60 minutes at 37°C or room temperature, protected from light.
-
Wash to Remove Excess Dye: Aspirate the dye-containing solution and wash the cells two to three times with fresh, warm buffer to remove any extracellular dye. If dye leakage is a concern, include probenecid (0.5-1 mM) in the wash buffer.
-
De-esterification: Incubate the cells for an additional 30 minutes in the wash buffer to allow for complete hydrolysis of the AM ester.
-
Proceed with Imaging: The cells are now ready for fluorescence imaging.
Visualizations
References
Validation & Comparative
A Head-to-Head Battle of Calcium Indicators: Rhod-590 AM Ester vs. Fluo-4 AM in Calcium Signaling Studies
For researchers, scientists, and drug development professionals navigating the complex world of intracellular calcium signaling, the choice of fluorescent indicator is paramount. This guide provides a comprehensive comparison of two popular calcium probes: the red-shifted Rhod-590 AM ester and the green-emitting Fluo-4 AM. We delve into their performance characteristics, provide detailed experimental protocols, and present supporting data to aid in the selection of the optimal tool for your specific research needs.
The dynamic fluctuation of intracellular calcium ions (Ca²⁺) governs a vast array of cellular processes, from muscle contraction and neurotransmission to gene expression and apoptosis. The ability to accurately measure these transient changes is crucial for understanding cellular physiology and identifying potential therapeutic targets. Both Rhod-590 AM and Fluo-4 AM are acetoxymethyl (AM) ester derivatives of calcium chelators, a modification that renders them cell-permeable. Once inside the cell, ubiquitous intracellular esterases cleave the AM group, trapping the indicator in the cytosol where it can bind to Ca²⁺ and produce a fluorescent signal.
At a Glance: Key Performance Indicators
A direct comparison of the key photophysical and chemical properties of Rhod-590 AM and Fluo-4 AM reveals distinct advantages and disadvantages for each probe.
| Property | Rhod-590 AM | Fluo-4 AM |
| Excitation Wavelength (Ca²⁺-bound) | ~595 nm[1] | ~494 nm[2][3] |
| Emission Wavelength (Ca²⁺-bound) | ~626 nm[1] | ~516 nm[2] |
| Dissociation Constant (Kd) for Ca²⁺ | Not explicitly found for Rhod-590, but related red dyes like Cal-590 have a Kd of ~561 nM. Rhod-2 has a Kd of ~720 nM in situ. | ~345 nM |
| Fluorescence Enhancement upon Ca²⁺ Binding | >100-fold (inferred from similar red dyes) | >100-fold |
| Quantum Yield (Ca²⁺-bound) | Not explicitly found for Rhod-590. Cal-590 has a quantum yield of 0.62. | ~0.14 (inferred from Fluo-3) |
| Color | Red | Green |
| Key Advantages | - Reduced phototoxicity and light scattering at longer wavelengths. - Suitable for multiplexing with green fluorescent proteins (GFPs) or other green probes. | - High quantum yield resulting in bright signals. - Well-established and widely cited in the literature. - Excitable by the common 488 nm laser line. |
| Key Disadvantages | - May exhibit lower signal-to-noise ratio compared to Fluo-4. - Potential for mitochondrial sequestration. | - Spectral overlap with other green fluorophores. - Shorter excitation wavelength can lead to higher phototoxicity and autofluorescence. |
Delving Deeper: Experimental Considerations
The choice between Rhod-590 AM and Fluo-4 AM often depends on the specific experimental context.
For multiplexing experiments , where researchers aim to simultaneously visualize calcium dynamics alongside other cellular events marked by green fluorescent probes like GFP, the red-shifted spectrum of Rhod-590 AM is a clear advantage, minimizing spectral crosstalk.
In studies involving deep tissue imaging , the longer excitation and emission wavelengths of Rhod-590 AM are beneficial as they are less prone to scattering by biological tissues, allowing for clearer imaging at greater depths.
For high-throughput screening (HTS) applications where a strong, bright signal is paramount, Fluo-4 AM has traditionally been the indicator of choice due to its high quantum yield and robust performance. However, newer red indicators like Calbryte™ 590 are emerging as strong competitors with improved signal-to-noise ratios.
Visualizing the Pathway and the Process
To better understand the context in which these indicators are used, the following diagrams illustrate the canonical calcium signaling pathway and a typical experimental workflow for using these fluorescent probes.
Experimental Protocols
Below are detailed, generalized protocols for loading cells with Rhod-590 AM and Fluo-4 AM. It is important to note that optimal loading conditions can vary depending on the cell type and experimental setup, and therefore, some optimization may be required.
This compound Loading Protocol
-
Stock Solution Preparation: Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.
-
Working Solution Preparation:
-
On the day of the experiment, allow the Rhod-590 AM stock solution to warm to room temperature.
-
Prepare a working solution of 2-20 µM Rhod-590 AM in a buffer of your choice (e.g., Hanks and Hepes buffer).
-
To aid in the dispersion of the AM ester in the aqueous loading medium, the addition of Pluronic® F-127 to a final concentration of 0.02-0.04% is recommended. Mix the Rhod-590 AM stock solution with a 20% Pluronic® F-127 solution in DMSO before diluting into the buffer.
-
-
Cell Loading:
-
Replace the cell culture medium with the Rhod-590 AM working solution.
-
Incubate the cells for 30-60 minutes at 37°C. For some cell lines, extending the incubation time may improve signal intensity.
-
-
Washing:
-
Remove the loading solution and wash the cells 2-3 times with a warm physiological buffer (e.g., HBSS) to remove excess dye.
-
-
De-esterification:
-
Incubate the cells in fresh buffer for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.
-
-
Imaging:
-
Proceed with your experiment and acquire fluorescence images using a fluorescence microscope or plate reader with excitation and emission wavelengths appropriate for Rhod-590 (e.g., Ex/Em = 595/626 nm).
-
Fluo-4 AM Loading Protocol
-
Stock Solution Preparation: Prepare a 1-5 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
Working Solution Preparation:
-
On the day of the experiment, equilibrate the Fluo-4 AM stock solution to room temperature.
-
Prepare a working solution of 1-5 µM Fluo-4 AM in a suitable buffer (e.g., HBSS with Ca²⁺ and Mg²⁺).
-
The addition of Pluronic® F-127 (final concentration of 0.02-0.04%) is also recommended to facilitate loading.
-
-
Cell Loading:
-
Remove the culture medium and add the Fluo-4 AM working solution to the cells.
-
Incubate for 15-60 minutes at 37°C, protected from light. The optimal incubation time will vary with cell type.
-
-
Washing:
-
Aspirate the loading solution and wash the cells 2-3 times with warm buffer to remove any extracellular dye.
-
-
De-esterification:
-
Add fresh buffer and incubate for a further 30 minutes at 37°C to ensure complete hydrolysis of the AM ester.
-
-
Imaging:
-
You are now ready to stimulate the cells and measure the resulting changes in fluorescence intensity. Use a fluorescence microscope or plate reader equipped with filters appropriate for Fluo-4 (e.g., Ex/Em = 494/516 nm).
-
Conclusion: Making the Right Choice
Both Rhod-590 AM and Fluo-4 AM are powerful tools for the investigation of intracellular calcium signaling. The decision of which indicator to use will ultimately be guided by the specific requirements of the experiment.
-
Choose Rhod-590 AM for experiments requiring multiplexing with green fluorescent probes or for deep tissue imaging where reduced light scattering is advantageous.
-
Choose Fluo-4 AM for its bright signal, extensive validation in a wide range of applications, and compatibility with standard 488 nm laser lines.
For researchers embarking on new calcium signaling studies, it is advisable to consider the specific advantages of each dye and, if possible, to empirically test both indicators to determine which provides the optimal performance for their particular cell type and experimental conditions. The continued development of new and improved calcium indicators, such as the Calbryte™ series, offers even more options for researchers to precisely and sensitively unravel the intricate language of calcium signaling within the cell.
References
A Comparative Guide to Calcium Imaging: Rhod-590 AM vs. Fura-2 AM
In the dynamic field of cellular biology and drug discovery, the precise measurement of intracellular calcium ([Ca2+]) dynamics is paramount. Fluorescent indicators are indispensable tools for this purpose, with Rhod-590 AM and Fura-2 AM being two prominent options. This guide provides a detailed comparison of these two calcium indicators, offering insights into their respective properties, experimental protocols, and performance to aid researchers in selecting the optimal dye for their specific applications.
Introduction to Calcium Indicators
Calcium ions (Ca2+) are ubiquitous second messengers involved in a myriad of cellular processes, including signal transduction, muscle contraction, and neurotransmission.[1] Fluorescent Ca2+ indicators are chelators that exhibit a change in their fluorescent properties upon binding to Ca2+.[1][2] These indicators are often used as their acetoxymethyl (AM) ester derivatives, which are membrane-permeant and can be loaded into live cells. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester group, trapping the active, Ca2+-sensitive form of the dye in the cytoplasm.[3]
Fura-2 AM is a well-established and widely used ratiometric calcium indicator. Its key advantage lies in its dual-excitation properties, which allow for the calculation of a ratio of fluorescence intensities at two different excitation wavelengths. This ratiometric measurement minimizes issues such as uneven dye loading, photobleaching, and variations in cell thickness, leading to more accurate and quantitative measurements of intracellular Ca2+ concentrations.
Rhod-590 AM is a red fluorescent, non-ratiometric calcium indicator. Red-shifted indicators are advantageous for their ability to reduce phototoxicity and minimize autofluorescence from cellular components. They are also valuable for multiplexing experiments with other fluorescent probes, such as green fluorescent protein (GFP).
Comparative Data
The selection of a calcium indicator is highly dependent on the specific experimental requirements. The following table summarizes the key quantitative parameters of Rhod-590 AM and Fura-2 AM to facilitate a direct comparison.
| Property | Rhod-590 AM | Fura-2 AM |
| Indicator Type | Non-Ratiometric | Ratiometric (Excitation) |
| Excitation Wavelength (Ca2+-bound) | ~595 nm | ~340 nm |
| Excitation Wavelength (Ca2+-free) | ~590 nm | ~380 nm |
| Emission Wavelength | ~626 nm (high Ca2+), ~616 nm (no Ca2+) | ~510 nm |
| Dissociation Constant (Kd) for Ca2+ | Not explicitly found for Rhod-590, but related Rhod-2 is ~570 nM | ~145 nM |
| Quantum Yield | Information not readily available | High |
| Phototoxicity | Lower (longer wavelength excitation) | Higher (UV excitation) |
| Primary Advantage | Reduced phototoxicity, suitable for multiplexing with green fluorophores | Accurate quantitative measurements, corrects for experimental variability |
| Primary Limitation | Susceptible to artifacts from uneven loading and photobleaching | Requires specialized UV excitation equipment, potential for higher phototoxicity |
Experimental Protocols
The fundamental steps for loading cells with either Rhod-590 AM or Fura-2 AM are similar, involving dye solubilization, cell incubation, and washing. However, the specific concentrations and incubation times may need to be optimized for different cell types to ensure adequate dye loading and minimize cytotoxicity.
General AM Ester Loading Protocol:
-
Reagent Preparation: Prepare a stock solution of the AM ester in high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution to the desired final concentration in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS). The addition of a non-ionic detergent like Pluronic F-127 can aid in the solubilization and cellular loading of the dye. Probenecid can also be added to inhibit organic anion transporters, which can extrude the dye from the cells.
-
Cell Loading: Replace the cell culture medium with the dye-loading solution and incubate the cells for a specific period (typically 30-60 minutes) at 37°C or room temperature, protected from light.
-
Washing: After incubation, wash the cells with fresh physiological buffer to remove excess extracellular dye.
-
De-esterification: Allow an additional incubation period (typically 20-30 minutes) for complete de-esterification of the AM ester by intracellular esterases.
-
Imaging: Proceed with fluorescence imaging using the appropriate excitation and emission wavelengths for the chosen indicator.
Specific Considerations for Fura-2 AM:
-
Excitation: Requires a light source capable of rapidly alternating between 340 nm and 380 nm excitation.
-
Data Analysis: The ratio of the fluorescence intensities emitted at 510 nm when excited at 340 nm and 380 nm is calculated to determine the intracellular calcium concentration.
Specific Considerations for Rhod-590 AM:
-
Excitation/Emission: Typically excited with a laser or lamp in the yellow-orange range (~590 nm) and emission is collected in the red range (~620 nm).
-
Data Analysis: Changes in intracellular calcium are monitored by the change in fluorescence intensity at a single wavelength.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the fundamental mechanism of AM ester-based calcium indicators and the general workflow for a calcium imaging experiment.
Caption: Mechanism of AM ester dye loading and activation within a cell.
Caption: A generalized workflow for a typical calcium imaging experiment.
Conclusion
The choice between Rhod-590 AM and Fura-2 AM for calcium imaging depends on the specific experimental goals and available equipment. Fura-2 AM remains the gold standard for quantitative measurements of intracellular calcium due to its ratiometric properties, which correct for many common artifacts. However, its requirement for UV excitation can be a source of phototoxicity.
Rhod-590 AM, as a red fluorescent indicator, offers the significant advantages of reduced phototoxicity and minimal spectral overlap with green fluorophores, making it an excellent choice for long-term imaging experiments and for multiplexing with GFP-tagged proteins. As a non-ratiometric dye, it is more susceptible to variations in dye concentration and cell morphology, making it better suited for reporting the temporal dynamics of calcium changes rather than absolute quantification. Researchers should carefully consider these factors to select the most appropriate tool for their scientific inquiries.
References
Validating Calcium Signals: A Comparative Guide to Rhod-590 AM Ester and Other Key Indicators
For researchers, scientists, and drug development professionals, the accurate measurement of intracellular calcium (Ca2+) is paramount for understanding a vast array of cellular processes. The choice of a fluorescent indicator is a critical decision that directly impacts the quality and reliability of experimental data. This guide provides an objective comparison of Rhod-590 AM ester with other widely used calcium indicators, namely Fura-2 AM, Fluo-4 AM, and Rhod-2 AM, supported by experimental data and detailed protocols to aid in the validation of calcium signals.
Comparison of Key Performance Parameters
The selection of an appropriate calcium indicator depends on several key performance characteristics. Below is a summary of the essential quantitative data for Rhod-590 AM and its alternatives. It is important to note that direct quantitative values for Rhod-590 AM can be limited in the literature; therefore, data from the structurally and functionally similar Calbryte™ 590 is included as a close proxy where specified.
| Property | Rhod-590 AM / Calbryte™ 590 AM | Fura-2 AM | Fluo-4 AM | Rhod-2 AM |
| Excitation (nm) | ~574 nm | 340/380 nm | ~494 nm | ~553 nm |
| Emission (nm) | ~588 nm | ~510 nm | ~516 nm | ~577 nm |
| Dissociation Constant (Kd) for Ca2+ | ~561 nM (for Cal-590) | ~145 nM | ~345 nM | ~570 nM |
| Quantum Yield | ~0.62 (for Cal-590, Ca2+-bound) | 0.23 (Ca2+-free), 0.49 (Ca2+-bound) | ~0.14 (Ca2+-bound) | ~0.1 (Ca2+-bound) |
| Signal-to-Noise Ratio | High | High (Ratiometric) | High | Moderate |
| Cellular Localization | Primarily Cytosolic | Primarily Cytosolic | Primarily Cytosolic | Tends to compartmentalize in mitochondria |
| Indicator Type | Non-Ratiometric | Ratiometric | Non-Ratiometric | Non-Ratiometric |
Note: The performance of these indicators can vary depending on the cell type, loading conditions, and instrumentation.
Key Distinctions and Advantages
Rhod-590 AM and its close analog Calbryte™ 590 AM offer several advantages, particularly for specific experimental designs. They exhibit a significantly improved signal-to-noise ratio and better intracellular retention compared to the older red-emitting dye, Rhod-2 AM.[1][2][3] Unlike Rhod-2, which has a tendency to accumulate in mitochondria, Rhod-590 and Calbryte™ 590 are predominantly localized in the cytosol, providing a more accurate measure of global cytoplasmic calcium changes.[4] Their longer excitation and emission wavelengths make them ideal for multiplexing experiments with green fluorescent proteins (GFPs) or other green-fluorescing probes, minimizing spectral overlap.[5]
Fura-2 AM remains a popular choice due to its ratiometric nature. By measuring the ratio of fluorescence at two different excitation wavelengths, Fura-2 allows for more accurate quantification of intracellular calcium concentrations, as the ratio is largely independent of dye concentration, photobleaching, and cell thickness. However, it requires a specialized imaging setup capable of rapid wavelength switching.
Fluo-4 AM is a widely used green fluorescent indicator known for its high fluorescence intensity upon calcium binding, providing a large dynamic range and a high signal-to-noise ratio. Its excitation maximum at ~494 nm is well-suited for standard argon-ion laser lines.
Rhod-2 AM is a classic red fluorescent indicator. While it has been instrumental in many studies, it is often outperformed by newer red dyes like Rhod-590 and Calbryte-590 in terms of brightness and cytosolic retention. Its propensity for mitochondrial sequestration can be a disadvantage for cytosolic calcium measurements but can be leveraged for specifically studying mitochondrial calcium dynamics.
Experimental Protocols
To ensure the validity of calcium signals obtained with any fluorescent indicator, it is crucial to perform a series of validation experiments. Below are detailed protocols for key validation procedures.
Protocol 1: Determination of Signal-to-Noise Ratio (S/N)
Objective: To quantify the ability of the indicator to detect a calcium signal above the background noise.
Materials:
-
Cells of interest cultured on a suitable imaging plate (e.g., 96-well black wall/clear bottom)
-
Rhod-590 AM, Fura-2 AM, Fluo-4 AM, and Rhod-2 AM stock solutions (in anhydrous DMSO)
-
Pluronic® F-127
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HBSS/HEPES)
-
Calcium ionophore (e.g., Ionomycin)
-
Agonist to induce calcium release (e.g., ATP for P2Y receptor activation)
-
Fluorescence microscope or microplate reader with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer for each indicator by diluting the AM ester stock solution in HBSS/HEPES to a final concentration of 1-5 µM.
-
Add Pluronic® F-127 (0.02-0.04% final concentration) to the loading buffer to aid in dye solubilization.
-
Remove the culture medium from the cells and add the dye loading buffer.
-
Incubate at 37°C for 30-60 minutes.
-
-
Washing: Remove the loading buffer and wash the cells 2-3 times with fresh HBSS/HEPES to remove extracellular dye.
-
Baseline Fluorescence Measurement (Noise):
-
Acquire a series of baseline fluorescence images or readings for a period of 1-2 minutes before stimulation.
-
The standard deviation of this baseline fluorescence represents the noise.
-
-
Signal Measurement:
-
Add the agonist to stimulate an increase in intracellular calcium.
-
Record the peak fluorescence intensity following stimulation.
-
-
Calculation of S/N Ratio:
-
The signal is the difference between the peak fluorescence and the average baseline fluorescence.
-
S/N Ratio = (Peak Fluorescence - Average Baseline Fluorescence) / Standard Deviation of Baseline Fluorescence.
-
Protocol 2: Assessment of Photostability
Objective: To evaluate the resistance of the fluorescent indicator to photobleaching upon prolonged exposure to excitation light.
Materials:
-
Cells loaded with the calcium indicators as described in Protocol 1.
-
Confocal microscope or a widefield fluorescence microscope with a stable light source.
Procedure:
-
Image Acquisition:
-
Select a field of view with healthy, well-loaded cells.
-
Acquire a time-lapse series of images at a fixed frame rate (e.g., 1 frame per second) for an extended period (e.g., 5-10 minutes).
-
Use the same illumination intensity and exposure time that would be used in a typical calcium imaging experiment.
-
-
Data Analysis:
-
Select several regions of interest (ROIs) within the cells.
-
Measure the mean fluorescence intensity within each ROI for each frame of the time-lapse series.
-
Plot the normalized fluorescence intensity as a function of time.
-
The rate of fluorescence decay is an indicator of the photostability of the dye. A slower decay indicates higher photostability.
-
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: GPCR signaling cascade leading to intracellular calcium release.
Caption: Workflow for validating and comparing calcium indicators.
References
A Head-to-Head Battle of Red Calcium Indicators: Rhod-590 AM vs. Cal-590 for Deep Tissue Imaging
For researchers navigating the complexities of deep tissue imaging, the choice of a fluorescent calcium indicator is paramount. This guide provides a comprehensive comparison of two prominent red-shifted calcium indicators, Rhod-590 AM and Cal-590, to aid researchers, scientists, and drug development professionals in selecting the optimal tool for their in vivo calcium imaging needs.
Red fluorescent indicators have gained favor for deep tissue imaging due to the reduced light scattering of longer wavelength light, enabling greater penetration into tissue. Both Rhod-590 AM and Cal-590 have emerged as valuable tools in this domain. This guide delves into their performance characteristics, supported by experimental data, to offer a clear comparison.
At a Glance: Key Performance Metrics
A summary of the key photophysical and calcium binding properties of Rhod-590 and Cal-590 is presented below. It is important to note that direct, side-by-side quantitative comparisons in deep tissue imaging settings are limited in the available literature. The presented data for Rhod-590 AM is based on general specifications and data from closely related rhodamine dyes, while the data for Cal-590 is more extensively documented for two-photon deep tissue applications.
| Property | Rhod-590 AM | Cal-590 |
| One-Photon Excitation (nm) | ~590-595 | ~570-581 |
| One-Photon Emission (nm) | ~616-626 | ~588-593 |
| Two-Photon Excitation Peak (nm) | Not explicitly reported, likely >1000 nm | ~1050-1060 |
| Quantum Yield (Φ) | Not explicitly reported for in vivo conditions | 0.62[1] |
| Molar Extinction Coefficient (ε, cm⁻¹M⁻¹) | Not explicitly reported | 78,000[1] |
| Calcium Dissociation Constant (Kd, nM) | Not explicitly reported | 561[2][3] |
| Signal-to-Noise Ratio (SNR) | Good (General) | Good for single action potentials in deep cortical layers[2] |
| Photostability | Generally good for rhodamine dyes | Sufficient for in vivo deep tissue imaging |
| Imaging Depth | Not explicitly reported for deep tissue | Up to 900 µm in mouse cortex |
Deep Dive into Performance
Cal-590: A Proven Performer in the Deep
Cal-590 has been robustly characterized for deep tissue imaging, particularly using two-photon microscopy. A key advantage of Cal-590 is its long two-photon excitation wavelength, peaking around 1050-1060 nm. This falls within a spectral window where light scattering and absorption by tissue are minimized, facilitating imaging at greater depths. Studies have demonstrated successful calcium imaging in all six layers of the mouse cortex, reaching depths of up to 900 µm.
Furthermore, Cal-590 exhibits a good signal-to-noise ratio, enabling the detection of calcium transients elicited by single action potentials in deep cortical neurons. This high sensitivity is crucial for resolving fine neuronal activity in complex neural circuits. While having a relatively low affinity for calcium (Kd = 561 nM), it has been shown to be effective for in vivo experiments.
Rhod-590 AM: A Classic Red Indicator
Rhod-590 AM belongs to the well-established family of rhodamine-based calcium indicators. Rhodamine dyes are known for their general photostability and brightness. However, specific quantitative data on the two-photon excitation cross-section and performance of Rhod-590 AM in deep tissue imaging is not as readily available as for Cal-590. While rhodamine-based indicators are widely used in fluorescence microscopy, their application in deep tissue two-photon imaging requires specific characterization at longer excitation wavelengths. The AM ester form of rhodamine dyes can also have a tendency to compartmentalize within cells, particularly in mitochondria, which can be a consideration for cytosolic calcium measurements.
Experimental Protocols: A Guide to Implementation
Detailed methodologies are crucial for reproducible and reliable experimental outcomes. Below are summarized protocols for loading and imaging with Cal-590 AM in vivo, based on published studies. A general protocol for AM ester loading, applicable to Rhod-590 AM, is also provided.
In Vivo Two-Photon Calcium Imaging with Cal-590 AM in Mouse Cortex
This protocol is adapted from the study by Tischbirek et al. (2015), which successfully imaged neuronal activity in deep cortical layers of the mouse brain.
1. Dye Loading (Multicell Bolus Loading):
-
Preparation of Dye Solution: Dissolve 50 µg of Cal-590 AM in 4 µL of DMSO containing 20% Pluronic F-127. Add 36 µL of a saline solution containing (in mM): 150 NaCl, 2.5 KCl, and 10 HEPES (pH 7.4).
-
Craniotomy: Perform a small craniotomy (2-3 mm in diameter) over the cortical region of interest in an anesthetized mouse.
-
Dye Injection: Use a glass micropipette (tip diameter ~1-2 µm) to pressure-inject the dye solution into the desired cortical depth. Apply a pressure of 1-2 psi for 5-10 minutes.
-
Incubation: Allow the dye to load into the cells for 1-2 hours before imaging.
2. Two-Photon Imaging:
-
Microscope: A two-photon microscope equipped with a tunable femtosecond laser is required.
-
Excitation Wavelength: Use an excitation wavelength of 1050 nm for optimal excitation of Cal-590.
-
Laser Power: Adjust the laser power depending on the imaging depth. For deep layers (e.g., layer 6 at ~900 µm), laser powers of up to 160 mW under the objective may be necessary.
-
Detection: Collect the emitted fluorescence using a high-sensitivity photomultiplier tube (PMT).
General Protocol for Loading AM Esters (Applicable to Rhod-590 AM)
1. Prepare Stock Solution:
-
Dissolve the AM ester in high-quality, anhydrous DMSO to make a stock solution of 1-10 mM. Store desiccated at -20°C.
2. Prepare Loading Solution:
-
On the day of the experiment, dilute the stock solution to a final concentration of 1-10 µM in a suitable buffer (e.g., artificial cerebrospinal fluid or Hanks' Balanced Salt Solution).
-
To aid in solubilization, the addition of a non-ionic detergent like Pluronic F-127 (final concentration 0.02-0.1%) is recommended.
3. Cell/Tissue Loading:
-
Incubate the cells or tissue with the loading solution for 30-60 minutes at a temperature suitable for the preparation (e.g., 37°C for cell cultures, room temperature for some tissue preparations).
-
Wash the preparation with fresh buffer to remove excess dye before imaging.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.
Conclusion: Making an Informed Decision
For deep tissue imaging applications requiring high sensitivity and proven performance at significant depths, Cal-590 emerges as a strong contender with a wealth of supporting experimental data. Its optimal two-photon excitation at longer wavelengths makes it particularly well-suited for minimizing light scattering and maximizing penetration depth.
Rhod-590 AM remains a viable option as a red fluorescent calcium indicator, especially in experiments where its specific spectral properties are advantageous or when using one-photon excitation. However, researchers considering Rhod-590 AM for deep tissue two-photon imaging should be aware of the limited quantitative data available in this specific context and may need to perform their own characterization to determine its suitability for their experimental setup.
Ultimately, the choice between Rhod-590 AM and Cal-590 will depend on the specific requirements of the research, including the desired imaging depth, the need for quantitative two-photon data, and the sensitivity required to detect the calcium signals of interest. This guide provides a foundation of currently available data to help researchers make an informed decision for their deep tissue imaging endeavors.
References
A Researcher's Guide to the Spectral Compatibility of Rhod-590 AM and GFP
An Objective Comparison of Red Fluorescent Calcium Indicators for Use in GFP-Expressing Cells
For researchers navigating the intricate world of cellular signaling, the simultaneous visualization of protein localization and calcium dynamics is a frequently sought-after experimental goal. Green Fluorescent Protein (GFP) and its variants have become indispensable tools for tracking protein expression and localization, while fluorescent indicators are essential for measuring intracellular calcium (Ca2+) concentrations. This guide provides a comprehensive comparison of Rhod-590 AM, a red-shifted calcium indicator, and its alternatives for use in GFP-expressing cells, supported by experimental data and detailed protocols to aid in experimental design and execution.
Spectral Properties: Minimizing Overlap is Key
The primary challenge in dual-color imaging is minimizing spectral crosstalk, or "bleed-through," where the emission of one fluorophore is detected in the channel intended for the other. Enhanced Green Fluorescent Protein (EGFP), a common variant of GFP, has an excitation maximum at approximately 488 nm and an emission maximum at around 509 nm. To avoid spectral overlap, a calcium indicator with a significantly red-shifted spectrum is ideal.
Rhod-590 AM, after hydrolysis to its active form in the cell, exhibits an excitation maximum in the range of 590-595 nm and an emission maximum between 616-626 nm. This significant separation between the emission spectrum of EGFP and the excitation spectrum of Rhod-590 virtually eliminates the possibility of EGFP emission exciting Rhod-590. Furthermore, their emission spectra are well-separated, allowing for effective discrimination with appropriate filter sets.
An alternative red fluorescent calcium indicator, Cal-590, is often considered for these applications. It is spectrally very similar to Rhod-590 and is marketed as being well-separated from the spectra of GFP[1].
The following table summarizes the key spectral and photophysical properties of EGFP, Rhod-590, and Cal-590. Brightness is calculated as the product of the molar extinction coefficient and the quantum yield.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε × Φ) |
| EGFP | ~488 | ~509 | 55,000 | 0.60 | 33,000 |
| Rhod-590 | ~590-595 | ~616-626 | 115,000 | 0.89 | 102,350 |
| Cal-590 | ~574 | ~588 | 78,000 | 0.62 | 48,360 |
Note: The exact spectral characteristics and quantum yields can vary depending on the cellular environment and measurement conditions.
Performance Comparison: Rhod-590 vs. Alternatives
Both Rhod-590 and Cal-590 are excellent candidates for co-imaging with GFP due to their red-shifted spectra. Based on the available data, Rhod-590 exhibits a higher molar extinction coefficient and quantum yield compared to Cal-590, resulting in a significantly greater intrinsic brightness. This higher brightness can be advantageous for detecting small or rapid changes in intracellular calcium concentration with a better signal-to-noise ratio.
While spectral overlap is minimal, it is still crucial to use optimized filter sets to ensure clean separation of the GFP and Rhod-590 signals. A typical filter set configuration would involve:
-
For EGFP: An excitation filter around 470-490 nm and an emission filter around 500-540 nm.
-
For Rhod-590: An excitation filter around 570-590 nm and an emission filter above 610 nm.
Experimental Protocol: Simultaneous Calcium Imaging and GFP Visualization
This protocol provides a general workflow for loading cultured mammalian cells expressing GFP with Rhod-590 AM and performing simultaneous fluorescence microscopy.
Materials:
-
GFP-expressing cells cultured on glass-bottom dishes or coverslips
-
Rhod-590 AM (Acetoxymethyl ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Fluorescence microscope equipped with appropriate filter sets for GFP and Rhod-590, and a camera.
Protocol:
-
Prepare Rhod-590 AM Stock Solution: Dissolve Rhod-590 AM in anhydrous DMSO to a stock concentration of 1-5 mM. Store any unused stock solution in small aliquots at -20°C, protected from light and moisture.
-
Prepare Loading Buffer: On the day of the experiment, prepare a loading buffer by diluting the Rhod-590 AM stock solution into imaging buffer (e.g., HBSS) to a final concentration of 1-5 µM. To aid in dye loading, add Pluronic F-127 to the loading buffer at a final concentration of 0.02-0.04%. Vortex the solution thoroughly.
-
Cell Loading:
-
Wash the GFP-expressing cells once with pre-warmed imaging buffer.
-
Remove the buffer and add the Rhod-590 AM loading buffer to the cells.
-
Incubate the cells at 37°C for 30-60 minutes. The optimal loading time may vary depending on the cell type.
-
-
Wash: After incubation, wash the cells two to three times with pre-warmed imaging buffer to remove excess dye.
-
De-esterification: Incubate the cells in fresh imaging buffer for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases, which activates the dye's calcium sensitivity.
-
Imaging:
-
Mount the cells on the fluorescence microscope.
-
Acquire images sequentially using the GFP and Rhod-590 filter sets.
-
To assess for any potential bleed-through, it is recommended to have control samples: GFP-expressing cells without Rhod-590 loading and non-transfected cells loaded with Rhod-590. Image these controls using both filter sets.
-
For dynamic calcium imaging, establish a baseline fluorescence for Rhod-590 and then stimulate the cells with your agonist of interest while continuously acquiring images in the Rhod-590 channel. The GFP channel can be imaged before and after the stimulation to monitor the cell's morphology and GFP localization.
-
Visualizing the Concepts
To better illustrate the principles and workflows discussed, the following diagrams were generated using the DOT language.
Caption: Spectral separation of EGFP and Rhod-590.
Caption: Experimental workflow for co-imaging.
References
A Head-to-Head Comparison: Selecting Between Rhod-590 AM and Rhod-4 AM for Intracellular Calcium Imaging
For researchers, scientists, and drug development professionals, the precise measurement of intracellular calcium (Ca²⁺) dynamics is paramount to unraveling cellular signaling pathways and assessing the efficacy of novel therapeutics. Rhodamine-based fluorescent indicators are mainstays in this field, offering red-shifted spectra that minimize autofluorescence and allow for multiplexing with green fluorescent probes. This guide provides a comprehensive comparison of two popular red calcium indicators, Rhod-590 AM and Rhod-4 AM, to facilitate an informed choice for specific research applications.
This comparison delves into the key performance metrics of Rhod-590 AM and Rhod-4 AM, supported by quantitative data and detailed experimental protocols. We will explore their spectral properties, calcium binding affinities, and relative brightness to guide your selection process for applications such as high-throughput screening, confocal microscopy, and flow cytometry.
Quantitative Performance Comparison
The selection of a calcium indicator is critically dependent on its spectral characteristics and affinity for calcium. The following table summarizes the key quantitative data for Rhod-590 and Rhod-4 upon hydrolysis of their AM esters within the cell.
| Property | Rhod-590 | Rhod-4 |
| Excitation Maximum (Ca²⁺-bound) | ~595 nm[1][2] | ~530 nm |
| Emission Maximum (Ca²⁺-bound) | ~626 nm[1][2] | ~555 nm |
| Calcium Dissociation Constant (Kd) | ~0.61 µM[3] | ~0.525 µM |
| Quantum Yield (Ca²⁺-bound) | ~0.32 (estimated)¹ | ~0.32 |
¹The quantum yield for Rhod-590 has been estimated based on the performance of the spectrally similar dye, Calbryte-590.
Deciphering the Data: Key Differences and Application Suitability
Spectral Properties: The most significant difference between the two dyes lies in their excitation and emission spectra. Rhod-590 AM, with its longer excitation and emission wavelengths, is advantageous for experiments where bleed-through from green fluorophores (like GFP) is a concern. Its red-shifted profile also minimizes cellular autofluorescence, which can be problematic in the lower wavelength regions of the visible spectrum. Rhod-4 AM, on the other hand, has an excitation maximum that is well-aligned with the commonly available 532 nm laser line, making it a convenient choice for many standard fluorescence microscopy setups.
Calcium Affinity: Both indicators exhibit sub-micromolar dissociation constants (Kd), indicating high affinity for Ca²⁺. This makes them well-suited for detecting the relatively small and transient changes in intracellular calcium concentrations that occur during many signaling events. Their similar Kd values suggest that both are capable of reporting physiological calcium signals with high sensitivity.
Experimental Protocols
Accurate and reproducible data acquisition relies on meticulous experimental execution. Below are detailed protocols for cell loading and a typical experimental workflow for measuring intracellular calcium changes.
Cell Loading with Rhod-590 AM or Rhod-4 AM
This protocol provides a general guideline for loading acetoxymethyl (AM) ester calcium indicators into adherent cells. Optimization of dye concentration and incubation time may be necessary for different cell types.
Materials:
-
Rhod-590 AM or Rhod-4 AM
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (optional, to prevent dye leakage)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1-5 mM stock solution of Rhod-590 AM or Rhod-4 AM in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.
-
-
Prepare Loading Solution:
-
For a final dye concentration of 1-5 µM, dilute the dye stock solution in a physiological buffer (e.g., HBSS).
-
To aid in dye solubilization, pre-mix the dye stock solution with an equal volume of 20% Pluronic F-127 before diluting in the buffer. The final concentration of Pluronic F-127 should be around 0.02-0.04%.
-
If dye leakage is a concern, probenecid can be added to the loading solution at a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Culture adherent cells on coverslips or in multi-well plates.
-
Remove the culture medium and wash the cells once with the physiological buffer.
-
Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
De-esterification:
-
After incubation, remove the loading solution and wash the cells 2-3 times with the physiological buffer to remove any extracellular dye.
-
Incubate the cells for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.
-
-
Imaging:
-
The cells are now ready for imaging. Maintain the cells in the physiological buffer during the experiment.
-
Visualizing the Process: Experimental Workflow and Signaling Pathway
To better illustrate the experimental process and the underlying biological context, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for intracellular calcium measurement.
This diagram outlines the key steps involved in measuring intracellular calcium changes using fluorescent indicators, from cell preparation to data analysis.
Caption: GPCR-Gq signaling pathway leading to calcium release.
This diagram illustrates a common signaling cascade where the activation of a G-protein coupled receptor (GPCR) leads to the release of calcium from intracellular stores, a process that can be monitored by indicators like Rhod-590 AM and Rhod-4 AM.
Conclusion: Making the Right Choice
Both Rhod-590 AM and Rhod-4 AM are excellent high-affinity red fluorescent indicators for monitoring intracellular calcium dynamics. The optimal choice between them hinges on the specific requirements of the experiment.
-
Choose Rhod-590 AM for applications requiring longer excitation and emission wavelengths to minimize autofluorescence and for multiplexing experiments with green fluorescent probes like GFP. Its potentially higher signal-to-noise ratio, as suggested by similar dyes, makes it a strong candidate for detecting subtle calcium transients.
-
Choose Rhod-4 AM when using instrumentation with a standard 532 nm laser line and for general applications where a bright, high-affinity red calcium indicator is needed. Its well-characterized properties and proven performance make it a reliable choice for a wide range of cellular imaging experiments.
By carefully considering the spectral properties, calcium affinity, and the specific instrumentation available, researchers can confidently select the most appropriate red fluorescent calcium indicator to advance their studies of cellular signaling and drug discovery.
References
Choosing the Right Tool for the Job: A Comparative Guide to Rhod-590 AM Ester and Genetically Encoded Calcium Indicators
For researchers, scientists, and drug development professionals, the accurate measurement of intracellular calcium (Ca²⁺) signaling is crucial for understanding cellular physiology and pathology. The two mainstays for visualizing these dynamic changes are synthetic chemical indicators, such as Rhod-590 AM ester, and genetically encoded calcium indicators (GECIs). This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.
At a Glance: Key Performance Characteristics
The decision between a synthetic dye and a GECI often hinges on specific experimental requirements. The following table summarizes key quantitative performance metrics for this compound alongside several popular GECIs from the GCaMP6 and jGCaMP7 series.
| Parameter | This compound | GCaMP6s | GCaMP6m | GCaMP6f | jGCaMP7s | jGCaMP7f |
| Ca²⁺ Affinity (Kd) | ~570 nM[1] | ~144 nM[2] | ~247 nM | ~375 nM[2] | ~68 nM[3][4] | ~440 nM |
| Signal-to-Noise Ratio (ΔF/F₀) | High | High | Very High | High | Very High | High |
| Kinetics (On-rate) | Fast | t₁/₂ rise ~58 ms | t₁/₂ rise ~40 ms | t₁/₂ rise ~26 ms | t₁/₂ rise ~50 ms | t₁/₂ rise ~26 ms |
| Kinetics (Off-rate) | N/A (Effectively Irreversible) | t₁/₂ decay ~455 ms | t₁/₂ decay ~700 ms | t₁/₂ decay ~140 ms | t₁/₂ decay ~1.0 s | t₁/₂ decay ~265 ms |
| Photostability | Moderate | Moderate | Moderate | Moderate | High | High |
| Excitation/Emission (nm) | ~557 / 583 | ~488 / 510 | ~488 / 510 | ~488 / 510 | ~488 / 512 | ~488 / 510 |
Fundamental Mechanisms and Experimental Approaches
The underlying principles and application methods for synthetic dyes and GECIs are fundamentally different, influencing experimental design and potential outcomes.
Signaling Pathway
Both indicator types ultimately translate a rise in intracellular Ca²⁺ into a change in fluorescence. For GECIs, Ca²⁺ binding to a calmodulin domain induces a conformational change in a fused fluorescent protein, enhancing its brightness. For Rhod-590, Ca²⁺ binding to a chelating moiety alters the electronic properties of the rhodamine fluorophore, causing it to fluoresce.
Caption: Generalized calcium indicator signaling pathway.
Experimental Workflows
The process of introducing the indicator into the cells is a major differentiating factor. Rhod-590 AM is a cell-permeant dye that is loaded via incubation, while GECIs require genetic methods for their expression.
Caption: Comparison of experimental workflows.
Detailed Experimental Protocols
Reproducibility and accuracy are paramount in calcium imaging. Below are foundational protocols for the use of both this compound and GECIs.
Protocol for Loading this compound
This protocol is suitable for loading adherent cells in a 96-well plate format.
-
Cell Preparation: Seed adherent cells in a black-wall, clear-bottom 96-well plate at a density that will yield a near-confluent monolayer on the day of the experiment.
-
Preparation of Loading Buffer: Prepare a 2 to 5 mM stock solution of Rhod-590 AM in anhydrous DMSO. On the day of the experiment, prepare a working solution by diluting the stock solution to a final concentration of 4-5 µM in a buffer of your choice (e.g., Hanks and Hepes buffer). To aid in solubilization, the working solution should also contain 0.04% Pluronic® F-127.
-
Dye Loading: Remove the cell culture medium and add 100 µL of the Rhod-590 AM working solution to each well.
-
Incubation: Incubate the plate at 37°C for 30 to 60 minutes. This allows the AM ester to cross the cell membrane.
-
De-esterification and Washing: Following incubation, intracellular esterases will cleave the AM group, trapping the active Rhod-590 dye within the cells. Wash the cells with your preferred buffer to remove excess dye. The inclusion of an anion transporter inhibitor like probenecid in the wash buffer can help to reduce dye leakage from the cells.
-
Imaging: The cells are now ready for imaging. Use excitation and emission wavelengths appropriate for Rhod-590 (e.g., Ex: 557 nm, Em: 583 nm).
Protocol for Expression and Imaging of GECIs
This protocol provides a general outline for transient expression in cultured mammalian cells.
-
Cell Seeding: Plate cells on a suitable imaging dish or plate (e.g., glass-bottom dish) to achieve 70-90% confluency at the time of transfection.
-
Transfection: Transfect the cells with a plasmid DNA encoding the GECI of interest using a commercially available transfection reagent. Follow the manufacturer's instructions for optimal transfection efficiency.
-
Protein Expression: Culture the cells for 24-72 hours post-transfection to allow for sufficient expression of the GECI. The optimal expression time can vary depending on the promoter driving GECI expression and the cell type.
-
Imaging Preparation: On the day of imaging, replace the cell culture medium with an appropriate imaging buffer (e.g., HBSS or a buffered salt solution).
-
Imaging: Visualize the GECI-expressing cells using a fluorescence microscope equipped with a standard FITC/GFP filter set (e.g., Ex: 488 nm, Em: 510 nm). Record time-lapse images to capture fluorescence changes corresponding to intracellular calcium dynamics.
Concluding Remarks and Recommendations
The choice between this compound and a GECI is dictated by the specific demands of the experiment.
This compound is an excellent choice for:
-
High-throughput screening: The simple loading protocol is amenable to automation and large-scale experiments.
-
Acute experiments: When immediate imaging is required without the delay of protein expression.
-
Difficult-to-transfect cells: It provides a viable option for cell types where genetic manipulation is challenging.
However, researchers should be aware of its potential for compartmentalization within organelles like mitochondria, which can complicate the interpretation of cytosolic calcium signals. Its effectively irreversible binding to calcium means it is best suited for measuring the amplitude of calcium increases rather than dynamic fluctuations.
Genetically Encoded Calcium Indicators (GECIs) are the preferred tool for:
-
Targeted imaging: Their greatest advantage is the ability to be genetically targeted to specific cell types or subcellular compartments (e.g., nucleus, mitochondria, endoplasmic reticulum).
-
Long-term and in vivo studies: Stable expression allows for repeated imaging of the same cells over extended periods.
-
Studying complex dynamics: The reversible calcium binding of GECIs allows for the tracking of both increases and decreases in calcium concentration, providing a more complete picture of signaling events.
The primary limitation of GECIs is the requirement for genetic delivery and the associated expression time. Furthermore, high expression levels can lead to buffering of intracellular calcium, potentially altering the very signals being measured.
References
Cross-Validation of Rhod-590 AM Ester Data with Electrophysiology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of intracellular calcium measurements obtained using the fluorescent indicator Rhod-590 AM ester with the gold-standard electrophysiological technique of patch-clamp recording. By presenting supporting experimental data from closely related red fluorescent calcium indicators and detailed methodologies, this document aims to equip researchers with the necessary information to critically evaluate and interpret their experimental findings.
Introduction
The measurement of intracellular calcium ([Ca2+]i) is a cornerstone of research in neuroscience, cardiology, and many other fields, as calcium ions are critical second messengers in a vast array of cellular processes. Fluorescent calcium indicators, such as this compound, offer a powerful method for visualizing and quantifying these dynamics across large cell populations with high spatial resolution. However, it is crucial to understand how these optical signals correlate with the underlying electrical activity of excitable cells, which is most accurately measured by electrophysiology.
This guide focuses on the cross-validation of data obtained from this compound with electrophysiological recordings. While direct, peer-reviewed comparisons for Rhod-590 AM are limited, we will draw upon data from structurally and spectrally similar red fluorescent calcium indicators, such as Cal-590, to provide a robust comparative analysis.
Principles of Detection
This compound: This acetoxymethyl (AM) ester derivative of the Rhod-590 dye is cell-permeant. Once inside the cell, ubiquitous intracellular esterases cleave the AM group, trapping the now cell-impermeant Rhod-590 dye. Upon binding to Ca2+, Rhod-590 exhibits a significant increase in fluorescence intensity, which can be monitored using fluorescence microscopy.
Electrophysiology (Patch-Clamp): This technique allows for the direct measurement of the electrical activity of a cell, including its membrane potential and the flow of ions through channels. In the context of this guide, we will focus on whole-cell patch-clamp recordings, which can measure action potentials, the primary electrical signals generated by excitable cells.
Data Presentation: Correlating Fluorescence with Electrical Activity
| Number of Action Potentials | Peak Fluorescence Change (ΔF/F %) | Linearity | Reference |
| 1 | ~5% | Linear | [1] |
| 2 | ~10% | Linear | [1] |
| 3 | ~15% | Linear | [1] |
| 4 | ~20% | Linear | [1] |
| 5 | ~25% | Linear | [1] |
Note: The data presented is for Cal-590 AM and is intended to be a proxy for the expected performance of Rhod-590 AM due to their similar chemical structures and spectral properties.
Experimental Protocols
This compound Loading for Calcium Imaging
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
This compound (e.g., from Biotium)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
Procedure:
-
Stock Solution Preparation: Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.
-
Working Solution Preparation: On the day of the experiment, dilute the Rhod-590 AM stock solution to a final concentration of 1-5 µM in a physiological buffer (e.g., HBSS). To aid in dispersion, Pluronic F-127 can be added to the working solution at a final concentration of 0.02-0.04%.
-
Cell Loading: Replace the cell culture medium with the Rhod-590 AM working solution.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark.
-
Washing: After incubation, wash the cells two to three times with warm physiological buffer to remove excess dye.
-
De-esterification: Allow the cells to incubate in fresh buffer for an additional 30 minutes at room temperature to ensure complete de-esterification of the AM ester by intracellular esterases.
-
Imaging: The cells are now ready for fluorescence imaging. Excite the cells with light at ~590 nm and collect the emission at ~620 nm.
Whole-Cell Patch-Clamp Electrophysiology
This is a generalized protocol and requires specialized equipment and expertise.
Materials:
-
Borosilicate glass capillaries
-
Micropipette puller
-
Micromanipulator
-
Patch-clamp amplifier and data acquisition system
-
Extracellular solution (e.g., artificial cerebrospinal fluid)
-
Intracellular solution (pipette solution)
Procedure:
-
Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a tip resistance of 3-7 MΩ.
-
Filling the Pipette: Fill the micropipette with the appropriate intracellular solution.
-
Cell Approach: Under microscopic guidance, carefully approach a target cell with the micropipette.
-
Seal Formation: Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Recording: Record the cell's membrane potential in current-clamp mode to observe action potentials or in voltage-clamp mode to measure ionic currents. Action potentials can be elicited by injecting depolarizing current through the patch pipette.
Mandatory Visualization
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for cross-validation.
Conclusion
This compound is a valuable tool for monitoring intracellular calcium dynamics. While direct validation against electrophysiology is not extensively documented, data from the analogous red fluorescent indicator Cal-590 demonstrates a strong linear correlation between fluorescence intensity and the number of action potentials. This suggests that Rhod-590 AM can serve as a reliable reporter of neuronal firing activity.
For researchers and drug development professionals, the choice between calcium imaging and electrophysiology will depend on the specific experimental question. Calcium imaging with indicators like Rhod-590 AM provides excellent spatial resolution and is suitable for monitoring large populations of cells. Electrophysiology, on the other hand, offers unparalleled temporal resolution and provides direct measurement of electrical events. The most powerful approach often involves the simultaneous application of both techniques, allowing for a comprehensive understanding of cellular function. By understanding the principles and methodologies of both techniques, researchers can confidently design experiments and interpret their data to advance our understanding of cellular signaling in health and disease.
References
Safety Operating Guide
Proper Disposal of Rhod-590 AM Ester: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Rhod-590 AM Ester, a fluorescent dye commonly used for intracellular calcium measurement, is critical for maintaining laboratory safety and ensuring environmental protection. As with many fluorescent dyes, this compound and its byproducts are considered hazardous chemical waste and require a dedicated disposal protocol. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound waste streams generated in a laboratory setting.
Immediate Safety and Handling
Before beginning any work with this compound, it is imperative to consult your institution's specific safety protocols and the material safety data sheet (SDS) for the compound. If a specific SDS for this compound is unavailable, safety data for similar rhodamine compounds should be referenced as a precautionary measure.
Personal Protective Equipment (PPE) is mandatory. Always wear appropriate PPE, including a laboratory coat, chemical-resistant gloves (butyl or nitrile rubber are recommended when working with DMSO), and safety glasses or goggles when handling this compound and its associated waste.[1]
Waste Identification and Segregation
All materials that have come into contact with this compound must be treated as hazardous chemical waste.[1][2] This includes, but is not limited to:
-
Unused or expired this compound solid or solutions.
-
Stock solutions of this compound, typically dissolved in dimethyl sulfoxide (DMSO).
-
Aqueous solutions containing the hydrolyzed form of the dye (Rhod-590).
-
Contaminated labware, such as pipette tips, centrifuge tubes, flasks, and well plates.
-
Contaminated personal protective equipment, including gloves and disposable lab coats.
-
Spill cleanup materials.
Proper segregation of waste is crucial. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]
Disposal Procedures for Different Waste Streams
The following table outlines the recommended disposal procedures for the various types of waste generated during the use of this compound.
| Waste Stream | Description | Disposal Procedure |
| Solid Waste | Unused or expired this compound powder. | Collect in a clearly labeled, sealed container. The original manufacturer's vial is ideal. Label as "Hazardous Waste: this compound (solid)". |
| Concentrated Liquid Waste | Stock solutions of this compound, typically in DMSO. | Collect in a designated, leak-proof, and chemically compatible container. Label as "Hazardous Waste: this compound in DMSO". Do not overfill the container. |
| Aqueous Liquid Waste | Dilute aqueous solutions from experiments (e.g., cell culture media, buffer solutions). This waste will contain the hydrolyzed, fluorescent form of the dye. | Collect in a separate, clearly labeled, leak-proof container. Label as "Hazardous Waste: Aqueous Rhod-590". Do not dispose of down the drain. |
| Contaminated Labware | Pipette tips, plastic tubes, well plates, etc. | Collect in a designated, puncture-resistant container lined with a plastic bag. Label as "Hazardous Waste: this compound Contaminated Labware". |
| Contaminated PPE | Gloves, disposable lab coats, etc. | Collect in a designated waste bag. Label as "Hazardous Waste: this compound Contaminated PPE". |
Experimental Protocol for Waste Collection and Storage
-
Establish a Designated Satellite Accumulation Area (SAA): Within your laboratory, designate a specific area for the collection of hazardous waste. This area should be clearly marked and away from general laboratory traffic.
-
Use Appropriate Waste Containers: All waste containers must be in good condition, compatible with the waste they are holding, and have a secure, tight-fitting lid.
-
Label Containers Clearly: All hazardous waste containers must be labeled with the words "Hazardous Waste," the full chemical name of the contents (e.g., "this compound in DMSO"), and the date the container was first used for waste accumulation.
-
Keep Containers Closed: Waste containers must be kept closed at all times, except when adding waste.
-
Store Waste Appropriately: Store the sealed waste containers in your designated SAA pending pickup by your institution's EHS department.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Guide to Handling Rhod-590 AM Ester
Researchers working with Rhod-590 AM Ester, a vital fluorescent dye in cellular imaging, must prioritize safety and proper handling to ensure both personal well-being and the integrity of their experiments. This guide provides essential, immediate safety protocols, operational steps for its use, and compliant disposal procedures.
Immediate Safety and Handling Protocols
This compound, like similar rhodamine-based dyes, is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1] Adherence to the following personal protective equipment (PPE) and handling guidelines is mandatory.
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against accidental exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and irritation.[1] |
| Eye and Face Protection | Safety glasses with side shields or safety goggles. A face shield may be required for splash hazards.[1] | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is necessary. | Avoids inhalation, which may lead to respiratory tract irritation. |
| Skin and Body Protection | A laboratory coat is required. Ensure it is fully buttoned. | Protects skin and personal clothing from contamination. |
Handling and Storage:
Proper handling and storage are critical to maintaining the chemical's stability and preventing accidental exposure.
| Aspect | Procedure |
| Receiving and Storage | Upon receipt, store this compound at -20°C, protected from light, especially when in solution. Keep the container tightly closed in a dry, well-ventilated place. |
| Preparation of Stock Solutions | Prepare a 1 to 10 mM stock solution in high-quality, anhydrous dimethyl sulfoxide (DMSO). Warm both the DMSO and the AM ester to room temperature before mixing to avoid condensation, which can hydrolyze the AM ester. |
| Use | Handle in a designated area, such as a chemical fume hood, to avoid the formation of dust and aerosols. Avoid contact with skin and eyes. Do not eat, drink, or smoke in the handling area. |
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for the safe handling of this compound, from initial preparation to final disposal.
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician. |
| Skin Contact | Immediately wash off with soap and plenty of water. If skin irritation occurs, get medical advice. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. |
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal:
All materials contaminated with this compound are considered hazardous waste.
| Waste Type | Disposal Procedure |
| Unused solid dye | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Stock solutions in DMSO | Collect in a labeled, sealed container designated for flammable liquid waste. Do not mix with other waste streams unless compatibility is confirmed. |
| Aqueous solutions (e.g., cell culture media) | Collect in a labeled, sealed container for aqueous hazardous waste. Do not dispose of down the drain. |
| Contaminated labware (e.g., pipette tips, tubes) | Collect in a designated solid hazardous waste container. |
| Contaminated PPE (e.g., gloves) | Dispose of as solid hazardous waste. |
All hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) office. Ensure that all waste containers are properly labeled with the chemical name and associated hazards.
By adhering to these safety and handling protocols, researchers can confidently and safely utilize this compound in their critical work, fostering a secure and productive laboratory environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
